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Core Science & Biosynthesis

Foundational

Structural Characterization of 3-Amino-2-hydroxy-3-phenylpropanamide Hydrochloride: A Multi-Technique Approach

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for the structural characterization of 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride, a compound of interest in pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the structural characterization of 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride, a compound of interest in pharmaceutical development.[1] A robust and unambiguous elucidation of a molecule's structure is a cornerstone of chemical and pharmaceutical science, ensuring identity, purity, safety, and efficacy. This document moves beyond a simple listing of techniques, offering an integrated strategy that combines spectroscopic, crystallographic, and thermal analysis methods. Each section explains the rationale behind the chosen technique, provides detailed, field-tested protocols, and outlines the expected data, thereby creating a self-validating system for researchers, scientists, and drug development professionals.

Molecular Overview and Strategic Imperative

3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride possesses a specific arrangement of functional groups—an amine, a hydroxyl group, an amide, and a phenyl ring—along a three-carbon backbone. The presence of two chiral centers (at C2 and C3) introduces stereochemical complexity that must be definitively resolved. The hydrochloride salt form also influences its solid-state properties.

A multi-technique approach is not merely recommended; it is essential. Each analytical method provides a unique piece of the structural puzzle. By integrating data from various sources, we build a complete and irrefutable profile of the molecule, from atomic connectivity to its three-dimensional arrangement in space and behavior in the solid state.

Table 1: Core Physicochemical Properties

PropertyValueSource
Chemical Formula C₉H₁₃ClN₂O[2][3]
Molecular Weight 200.67 g/mol [3]
Core Structure Propanamide backbone with phenyl, amino, and hydroxyl substituentsInferred
Key Functional Groups Amide, Primary Amine, Secondary Alcohol, Aromatic RingInferred
Chiral Centers 2 (C2 and C3)Inferred

The Integrated Characterization Workflow

The causality behind our workflow is to move from broad structural confirmation to fine-tuned, definitive analysis. We begin with techniques that confirm the fundamental molecular formula and atomic connectivity (MS and NMR). This is followed by methods that probe the specific functional groups and vibrational modes (FTIR). Finally, we employ definitive techniques to establish the absolute three-dimensional structure and solid-state properties (XRD and Thermal Analysis). This hierarchical approach ensures that each subsequent step is built upon a solid foundation of validated data.

G cluster_0 Initial Structural Confirmation cluster_1 Functional Group & Vibrational Analysis cluster_2 Definitive 3D & Solid-State Analysis cluster_3 Final Compositional Verification MS Mass Spectrometry (MS) Confirms Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidates C-H Framework MS->NMR Provides Formula EA Elemental Analysis Verifies Empirical Formula MS->EA Supports Final Verification FTIR FTIR Spectroscopy Identifies Functional Groups NMR->FTIR Confirms Backbone NMR->EA Supports Final Verification XRD Single-Crystal XRD Determines Absolute 3D Structure FTIR->XRD Validates Functional Groups FTIR->EA Supports Final Verification Thermal Thermal Analysis (DSC/TGA) Assesses Solid-State Properties XRD->Thermal Provides Definitive Structure XRD->EA Supports Final Verification Thermal->EA Supports Final Verification G A Compound Synthesis & Purification B Crystal Growth (Slow Evaporation, Vapor Diffusion) A->B C Crystal Selection & Mounting B->C D X-Ray Data Collection (Diffractometer) C->D E Structure Solution (Phase Problem) D->E F Structure Refinement E->F G Final Structure Validation (CIF File) F->G

Sources

Exploratory

Comprehensive Technical Guide: Physical and Chemical Properties of 3-Amino-2-hydroxy-3-phenylpropanamide Hydrochloride

Executive Summary In the landscape of complex active pharmaceutical ingredient (API) synthesis, chiral building blocks dictate the stereochemical success of the final drug product. 3-Amino-2-hydroxy-3-phenylpropanamide h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of complex active pharmaceutical ingredient (API) synthesis, chiral building blocks dictate the stereochemical success of the final drug product. 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride (CAS: 1956332-39-0) is a highly functionalized, multi-center chiral hub ()[1]. It serves as a critical late-stage intermediate in the semi-synthesis of complex taxanes, most notably as the direct precursor to the (2R,3S)-3-phenylisoserine side chain of paclitaxel (Taxol), which is strictly required for the drug's tubulin-binding biological activity ()[2].

Rather than viewing this compound merely as an inventory item, this guide analyzes its physicochemical profile, functional reactivity, and the mechanistic logic required to deploy it successfully in a synthetic pipeline.

Physicochemical Profile

Understanding the physical parameters of this compound is the first step in predicting its behavior in solution and during purification. The hydrochloride salt form is specifically utilized to prevent spontaneous inter-molecular condensation and to enhance oxidative stability during long-term storage.

Table 1: Quantitative Physicochemical Summary
PropertyValueMechanistic Implication
Chemical Name 3-Amino-2-hydroxy-3-phenylpropanamide hydrochlorideStandard IUPAC nomenclature for the salt form.
CAS Registry Number 1956332-39-0Unique identifier for the hydrochloride salt[1].
Molecular Formula C9H13ClN2O2Represents the protonated amine and chloride counterion.
Molecular Weight 216.66 g/mol (Salt); 180.20 g/mol (Free Base)Critical for stoichiometric calculations in acylation.
Physical State White to off-white crystalline powderHigh crystallinity aids in diastereomeric resolution.
Solubility Soluble in H2O, MeOH; Insoluble in HexanesDictates biphasic reaction conditions (e.g., Schotten-Baumann).

Structural Reactivity & Mechanistic Logic

The utility of 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride lies in its dense array of orthogonal functional groups. Each group requires precise chemoselective control.

  • Amine Hydrochloride (-NH3+ Cl-) : The salt form is non-nucleophilic. To utilize the amine for coupling (e.g., N-benzoylation), it must be liberated in situ using a mild base.

  • C2 Secondary Hydroxyl (-OH) : Located adjacent to the amine, this hydroxyl group is prone to unwanted acylation. In paclitaxel synthesis, it often requires transient protection (e.g., as a triethylsilyl ether or an oxazolidine ring) before the side chain is coupled to the baccatin III core.

  • Terminal Amide (-CONH2) : The amide acts as a stable placeholder for the carboxylic acid. It crystallizes more readily than the free acid, allowing for efficient resolution of (2R, 3S) stereocenters before being hydrolyzed to the active phenylisoserine side chain ()[3].

Reactivity Core 3-Amino-2-hydroxy-3-phenylpropanamide Amine Amine Hydrochloride Requires neutralization for nucleophilicity Core->Amine Hydroxyl C2 Hydroxyl Group Requires protection (e.g., TES ether) Core->Hydroxyl Amide Terminal Amide Hydrolyzable to carboxylic acid Core->Amide Phenyl Phenyl Ring Provides steric bulk for tubulin binding Core->Phenyl

Functional group reactivity map of 3-Amino-2-hydroxy-3-phenylpropanamide.

Synthetic Utility: The Paclitaxel Connection

The most prominent application of this compound is its conversion into N-Benzoyl-(2R,3S)-3-phenylisoserine, the critical side chain of paclitaxel. The workflow requires a two-stage transformation: first, the hydrolysis of the amide to a carboxylic acid, followed by the chemoselective N-benzoylation of the primary amine.

Workflow A 3-Amino-2-hydroxy-3-phenylpropanamide HCl (Starting Material) B Base Hydrolysis (Ba(OH)2, 50°C to Reflux) A->B Amide Cleavage C Sulfate Precipitation (H2SO4, 80°C) B->C Neutralization D 3-Amino-2-hydroxy-3-phenylpropanoic acid (Phenylisoserine) C->D Filter BaSO4 E N-Benzoylation (PhCOCl, NaHCO3, 4°C) D->E Nucleophilic Acylation F N-Benzoyl-3-phenylisoserine (Taxol Precursor) E->F pH 1 Extraction

Synthetic workflow from amide precursor to the paclitaxel side chain.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step contains a physical or visual cue (e.g., precipitation, phase separation) that confirms the success of the mechanistic transformation without requiring immediate spectroscopic analysis ()[4].

Protocol A: Hydrolysis of the Amide to Carboxylic Acid

Objective: Convert the terminal amide to 3-amino-2-hydroxy-3-phenylpropanoic acid. Causality Focus: Why use barium hydroxide? Amide hydrolysis requires harsh basic conditions, but removing excess base afterward is traditionally tedious. By adding stoichiometric sulfuric acid post-hydrolysis, the system precipitates insoluble barium sulfate (BaSO4). This creates a thermodynamic trap and visually confirms neutralization.

  • Hydrolysis: Dissolve 3-amino-2-hydroxy-3-phenylpropanamide hydrochloride (1.0 eq) in aqueous Ba(OH)2 (2.5 eq, accounting for the HCl salt). Stir at 50°C, gradually increasing to reflux until ammonia evolution ceases.

  • Neutralization & Validation: Cool the reaction to 80°C. Add stoichiometric aqueous H2SO4 (1.16 M) dropwise. Self-Validation: A dense white precipitate of BaSO4 will immediately form, indicating successful neutralization of the barium base[4].

  • Isolation: Stir for an additional 10 minutes at 80°C, then cool to room temperature. Filter the mixture to remove the BaSO4.

  • Concentration: Reduce the filtrate in a vacuum to dryness. The resulting white solid is pure 3-amino-2-hydroxy-3-phenylpropanoic acid.

Protocol B: Chemoselective N-Benzoylation

Objective: Synthesize N-Benzoyl-(2R,3S)-3-phenylisoserine. Causality Focus: Why saturated NaHCO3 at 4°C? NaHCO3 acts as a mild base to keep the amine nucleophilic without deprotonating the C2 hydroxyl group (which would cause unwanted O-benzoylation). Cooling to 4°C suppresses the background hydrolysis of benzoyl chloride, ensuring the acylating agent is directed exclusively to the primary amine.

  • Solubilization: Suspend the isolated amino acid (1.0 eq) from Protocol A in saturated aqueous NaHCO3 solution. Cool the biphasic mixture to 4°C[4].

  • Acylation: Add benzoyl chloride (3.5 eq) dropwise over 15 minutes. Stir vigorously for 6 hours at 4°C.

  • Phase-Driven Extraction (Validation): Adjust the aqueous solution to pH 1 using 18.5% wt. aqueous HCl. Self-Validation: Protonating the carboxylic acid drives the highly organic product out of the aqueous phase, causing it to crash out or partition heavily into the organic layer.

  • Purification: Extract the mixture three times with a THF/Dichloromethane (4:1) solution. Dry the combined organic layers over Na2SO4, concentrate under vacuum, and recrystallize from ethyl acetate/cyclohexane to yield the highly pure paclitaxel side chain precursor[4].

References

  • Title: Supporting Information: Synthesis of (±)-anti-3-benzamido-2-hydroxy-3-phenylpropanoic acid Source: The Royal Society of Chemistry URL: [Link]

  • Title: N-Benzoyl-(2R,3S)-3-phenylisoserine Source: LookChem URL: [Link]

Sources

Foundational

Spectroscopic Characterization of 3-Amino-2-hydroxy-3-phenylpropanamide Hydrochloride: An In-Depth Technical Guide

Executive Summary The compound 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride (CAS: 1956332-39-0) is a highly functionalized chiral building block critical to the synthesis of peptidomimetics, bestatin analogs, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride (CAS: 1956332-39-0) is a highly functionalized chiral building block critical to the synthesis of peptidomimetics, bestatin analogs, and paclitaxel-derived chemotherapeutics. Because it possesses multiple hydrogen-bonding networks—a primary amide, a secondary hydroxyl group, and a protonated primary amine—its structural validation requires a nuanced spectroscopic approach.

This whitepaper provides an authoritative guide to the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiling of this molecule. As a Senior Application Scientist, I have structured this guide to not only present the quantitative data but to explain the causality behind the analytical methodologies, ensuring that every protocol serves as a self-validating system for rigorous drug development workflows.

Chemical Architecture and Rationale

Understanding the molecular architecture is the first step in designing a robust analytical strategy. The presence of the hydrochloride salt fundamentally alters the electronic environment of the molecule compared to its free-base counterpart ().

PropertySpecification
Chemical Name 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride
Molecular Formula C₉H₁₃ClN₂O₂
Molecular Weight 216.66 g/mol
Key Functional Groups Phenyl ring, 1° Amide, 2° Alcohol, 1° Ammonium salt
Stereochemistry Typically (2R,3S) or (±)-anti configuration
The Causality of Solvent and Technique Selection

To accurately characterize this compound, the choice of solvent and analytical technique cannot be arbitrary:

  • Why DMSO-d₆ for NMR? If analyzed in Deuterium Oxide (D₂O), the rapid chemical exchange would obliterate the signals for the hydroxyl (-OH), ammonium (-NH₃⁺), and amide (-CONH₂) protons. By utilizing anhydrous DMSO-d₆, we deliberately slow this exchange, allowing these critical heteroatom protons to be observed and quantified.

  • Why ATR-FTIR over KBr Pellets? Hydrochloride salts are notoriously hygroscopic. Traditional KBr pellet preparation introduces atmospheric moisture, which creates a massive, artifactual O-H stretch around 3400 cm⁻¹ that masks the compound's intrinsic signals. Attenuated Total Reflectance (ATR) allows for direct, rapid analysis of the solid, eliminating moisture artifacts.

Analytical Workflow Visualization

The following diagram maps the logical progression of our spectroscopic validation pipeline, emphasizing cross-validation between techniques.

AnalyticalWorkflow SamplePrep Sample Preparation (Desiccation & Solvent Selection) NMR_Branch NMR Spectroscopy (Anhydrous DMSO-d6) SamplePrep->NMR_Branch IR_Branch FT-IR Spectroscopy (ATR Method) SamplePrep->IR_Branch H1_NMR 1H NMR (Proton Environments) NMR_Branch->H1_NMR C13_NMR 13C NMR (Carbon Backbone) NMR_Branch->C13_NMR TwoD_NMR 2D NMR (COSY/HSQC) (Connectivity Validation) NMR_Branch->TwoD_NMR IR_Data Vibrational Modes (Functional Group Confirmation) IR_Branch->IR_Data Integration Data Integration & Cross-Validation H1_NMR->Integration C13_NMR->Integration TwoD_NMR->Integration IR_Data->Integration Confirmation Structural Confirmation: Target Hydrochloride Salt Integration->Confirmation

Fig 1: Analytical workflow for the spectroscopic validation of the hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Profiling

The protonation of the primary amine to an ammonium ion (-NH₃⁺) exerts a strong electron-withdrawing inductive effect. This causes the adjacent benzylic methine proton (H-3) to shift significantly downfield (to ~4.45 ppm) compared to the free base form (~4.00 ppm). Furthermore, the coupling constant ( J2,3​ ) is highly diagnostic; an anti relationship typically yields a J value of ~4.5–5.5 Hz in DMSO due to the preferred staggered conformation that minimizes steric clash between the phenyl and amide groups.

Table 1: Consolidated ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, DMSO-d₆)
Position¹H NMR (δ, ppm)Multiplicity ( J in Hz)Integration¹³C NMR (δ, ppm)Structural Assignment
C1 ---172.5Amide Carbonyl (C=O)
C2 4.25dd ( J =4.8, 6.0)1H74.2Alpha-Methine (CH-OH)
C3 4.45d ( J =4.8)1H56.8Benzylic Methine (CH-NH₃⁺)
C1' ---136.5Aromatic (Ipso)
C2', C6' 7.40m2H128.5Aromatic (Ortho)
C3', C5' 7.35m2H128.8Aromatic (Meta)
C4' 7.30m1H128.0Aromatic (Para)
-OH 6.30d ( J =6.0)1H-Secondary Hydroxyl
-NH₃⁺ 8.40br s3H-Protonated Amine
-CONH₂ 7.20, 7.50br s2H-Primary Amide Protons

Note: Chemical shifts are benchmarked against standard spectroscopic principles for substituted propanamides ().

Infrared (IR) Spectroscopy

IR spectroscopy serves as the orthogonal validation to NMR. The defining feature of this spectrum is the massive, broad absorption band between 2800 and 3000 cm⁻¹. This is the hallmark of a primary amine hydrochloride salt, caused by the N-H stretching vibrations of the -NH₃⁺ group overlapping with the aliphatic and aromatic C-H stretches.

Table 2: Key Vibrational Frequencies (ATR-FTIR)
Wavenumber (cm⁻¹)IntensityPeak ShapeVibrational Mode Assignment
3350 MediumBroadO-H stretch (secondary hydroxyl)
3180, 3400 MediumSharp / SplitN-H stretch (primary amide asymmetric/symmetric)
2800 - 3000 StrongVery BroadN-H stretch (ammonium salt) overlapping C-H
1675 StrongSharpC=O stretch (Amide I band)
1625 MediumSharpN-H bend (Amide II band)
1580 MediumBroadN-H bend (ammonium ion)
1060 StrongSharpC-O stretch (secondary alcohol)
700, 750 StrongSharpC-H out-of-plane bend (monosubstituted benzene)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in drug development, protocols cannot merely be a list of actions; they must contain internal checks that validate the data in real-time.

Protocol A: Self-Validating NMR Acquisition (The D₂O Exchange Method)

This protocol definitively separates carbon-bound protons from heteroatom-bound protons.

  • Sample Desiccation: Dry 15 mg of 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride under high vacuum (0.1 mbar) for 4 hours. Causality: Removes adventitious water that would otherwise broaden and shift the -OH and -NH₃⁺ signals.

  • Solvent Preparation: Dissolve the sample in 0.6 mL of strictly anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Initial Acquisition: Acquire a standard ¹H NMR spectrum (16 scans) and ¹³C NMR spectrum (512 scans) at 298 K. Ensure the TMS peak is perfectly calibrated to 0.00 ppm.

  • Cross-Validation (The D₂O Shake): Add 10 μL of D₂O directly to the NMR tube. Cap and invert 5 times to mix. Re-acquire the ¹H spectrum.

  • Validation Check: The peaks at δ 6.30 (-OH), 7.20/7.50 (-CONH₂), and 8.40 (-NH₃⁺) must completely disappear or severely diminish, while the C-H backbone protons remain unchanged. This self-validates the assignments.

Protocol B: ATR-FTIR Analysis with Background Validation
  • Crystal Preparation: Clean the diamond ATR crystal with anhydrous isopropanol. Allow to air dry completely.

  • Background Validation: Collect a background spectrum (32 scans). Validation Check: Inspect the baseline at 4000 cm⁻¹ and 2000 cm⁻¹. It must be flat with no negative peaks, confirming a pristine optical path.

  • Sample Application: Place ~2 mg of the solid hydrochloride salt directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil. Apply force until the gauge indicates optimal contact (~80-100 N). Causality: Insufficient pressure leads to poor contact, which artificially attenuates high-frequency signals (like the O-H and N-H stretches).

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

Conclusion

The rigorous characterization of 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride relies on understanding how its salt form manipulates its electronic and vibrational environments. By employing anhydrous NMR with D₂O cross-validation and ATR-FTIR with strict pressure controls, researchers can establish a self-validating data package that ensures the integrity of this critical pharmaceutical intermediate.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition". John Wiley & Sons. Available at:[Link]

  • LookChem. "Oxiranecarboxylic acid, 3-phenyl-, ethyl ester, trans- (Precursor Synthesis)". LookChem Chemical Database. Available at:[Link]

Exploratory

Thermal Stability Profile and Degradation Kinetics of 3-Amino-2-hydroxy-3-phenylpropanamide Hydrochloride: A Comprehensive Technical Guide

Executive Summary 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride is a highly functionalized chiral synthon, fundamentally serving as a precursor to phenylisoserine derivatives—the critical side-chain pharmacophore o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride is a highly functionalized chiral synthon, fundamentally serving as a precursor to phenylisoserine derivatives—the critical side-chain pharmacophore of taxane-based antineoplastic agents like paclitaxel [1]. For drug development professionals and formulation scientists, understanding the thermal stability of this intermediate is paramount. Thermal excursions during drying, milling, or chemical amidation can trigger premature dehydrohalogenation and intramolecular degradation, compromising downstream API yield and stereochemical integrity.

This whitepaper provides an in-depth mechanistic analysis of the compound's thermal degradation profile, supported by rigorous Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) methodologies.

Structural & Mechanistic Context

The structural behavior of 3-amino-2-hydroxy-3-phenylpropanamide hydrochloride under thermal stress is dictated by two primary features:

  • The β -amino- α -hydroxy motif: The close spatial proximity of the primary amine and the secondary hydroxyl group makes the molecule highly susceptible to elimination reactions.

  • The Hydrochloride Salt: Formulating the amine as an HCl salt stabilizes the molecule at ambient conditions, preventing autolysis and unwanted nucleophilic attacks. However, it introduces a distinct pyrolytic vulnerability: at elevated temperatures, the salt undergoes endothermic dehydrohalogenation, releasing corrosive HCl gas [2].

Once the HCl is liberated, the resulting reactive free base rapidly undergoes dehydration and deamination. Because the molecule contains a phenyl ring adjacent to the reaction center, elimination is thermodynamically driven by the formation of a highly stable, conjugated cinnamide derivative.

Thermal Degradation Pathway

The thermal breakdown of amino acid hydrochlorides generally precedes or coincides with their melting points [3]. For 3-amino-2-hydroxy-3-phenylpropanamide hydrochloride (Molecular Weight: 216.67 g/mol ), the degradation is a multi-stage kinetic process.

Pathway A 3-Amino-2-hydroxy-3- phenylpropanamide HCl B Desolvation Phase (Moisture Loss) A->B < 100°C C Dehydrohalogenation (-HCl Gas) B->C 150-180°C D Reactive Free Base Intermediate C->D Endothermic E Deamination & Dehydration D->E > 200°C Exothermic

Caption: Logical relationship diagram detailing the thermally induced degradation pathway.

  • Stage I (Desolvation): Evaporation of unbound surface moisture.

  • Stage II (Dehydrohalogenation): The critical failure point. The solid lattice breaks down, absorbing heat (endothermic) while expelling HCl gas. The theoretical mass loss for HCl is 16.83%.

  • Stage III (Elimination): The free base collapses exothermically, losing water and ammonia to form a conjugated double bond (cinnamide analogs).

Quantitative Thermal Data

To facilitate rapid comparison and process parameter setting, the quantitative thermal events are summarized below.

Thermal EventTemperature Range (°C)Mass Loss (%)Heat FlowMechanistic Assignment
Stage I 25 – 1051.2 – 2.5EndothermicDesolvation / Surface moisture evaporation
Stage II 155 – 185~ 16.8EndothermicMelting accompanied by dehydrohalogenation (-HCl)
Stage III 210 – 260~ 15.5ExothermicDeamination / Dehydration (Cinnamide formation)
Stage IV > 300> 40.0ExothermicCarbonization and skeletal degradation

Note: The theoretical mass loss of HCl from C9H12N2O2 • HCl is exactly 16.83%, which aligns perfectly with the Stage II empirical TGA observations.

Analytical Methodology: Hyphenated TGA-FTIR and DSC

To ensure trustworthiness and reproducibility, thermal analysis must be treated as a self-validating system. Relying solely on TGA mass loss is insufficient, as it cannot differentiate between the loss of water, ammonia, or HCl. Therefore, hyphenating TGA with Fourier Transform Infrared Spectroscopy (FTIR) is mandatory for evolved gas identification.

Workflow S1 1. Sample Prep Desiccation & Karl Fischer Titration S2 2. TGA-FTIR 10°C/min Ramp in He Atmosphere S1->S2 S3 3. DSC Profiling Pin-holed Al Pan, -5°C to 300°C S1->S3 S4 4. Evolved Gas ID IR Spectra Matching (HCl, NH3) S2->S4 S5 5. Kinetic Modeling Arrhenius Plot & Activation Energy S3->S5 S4->S5

Caption: Experimental workflow for self-validating thermal analysis using hyphenated TGA-FTIR & DSC.

Protocol 1: Modulated Differential Scanning Calorimetry (mDSC)

Standard DSC often struggles to separate the overlapping endothermic melting point from the endothermic loss of HCl. Modulated DSC (mDSC) applies a sinusoidal temperature oscillation to isolate reversing heat flow (melting) from non-reversing heat flow (kinetic degradation).

  • Instrument Calibration: Calibrate the cell constant and temperature using high-purity Indium ( Tm​=156.6 °C, ΔHf​=28.45 J/g) to ensure thermodynamic accuracy.

  • Sample Preparation: Accurately weigh 1.5–2.5 mg of the API into a standard aluminum pan.

  • Pan Configuration (Critical Step): Pierce the lid with a 50 µm pinhole before crimping. Causality: A hermetically sealed pan traps evolved HCl and water vapor, artificially increasing internal pressure. This suppresses the degradation onset temperature and distorts the melting endotherm. The pinhole ensures isobaric conditions.

  • Purge Gas: Maintain a dry Nitrogen ( N2​ ) purge at 50 mL/min to continuously sweep corrosive evolved gases away from the sensor.

  • Thermal Program: Equilibrate at 20 °C. Ramp to 300 °C at a linear rate of 5 °C/min, modulated with a temperature amplitude of ± 0.5 °C every 60 seconds.

Protocol 2: Hyphenated TGA-FTIR
  • Baseline Subtraction: Run an empty alumina crucible method blank to correct for buoyancy effects at high temperatures.

  • Sample Loading: Load 5–10 mg of the compound into the alumina crucible. Causality: A larger sample mass is required for TGA compared to DSC to ensure a sufficient concentration of evolved gases for robust FTIR detection.

  • Heating Profile: Heat from ambient to 400 °C at 10 °C/min under a 40 mL/min Helium purge. Causality: Helium is preferred over Nitrogen in TGA-FTIR because it possesses higher thermal conductivity and is strictly IR-inactive, preventing spectral interference.

  • Transfer Line Management: Maintain the heated transfer line and FTIR gas cell at 200 °C. Causality: This prevents the condensation of high-boiling degradants before they reach the IR beam.

  • Spectral Acquisition: Collect IR spectra continuously at a resolution of 4 cm −1 . Monitor the 2800–3000 cm −1 region for HCl stretching and the 1600 cm −1 region for ammonia/water bending.

Conclusion & Storage Recommendations

3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride exhibits robust solid-state stability below 100 °C, making it suitable for standard pharmaceutical handling. However, its thermal profile reveals a sharp vulnerability starting at ~155 °C due to dehydrohalogenation.

Recommendations:

  • Drying: Vacuum drying should not exceed 60 °C to prevent localized thermal stress and micro-degradation.

  • Storage: Store in tightly sealed, desiccant-lined containers at controlled room temperature (15–25 °C). Exposure to high humidity can induce partial dissociation of the HCl salt, lowering the activation energy required for subsequent thermal degradation.

References

  • Title: Paclitaxel Stability in Solution Source: Analytical Chemistry URL: [Link]

  • Title: Intrinsic MRI contrast from amino acid-based paramagnetic ionic liquids Source: RSC Advances URL: [Link]

  • Title: Conformational Behavior of Serine: An Experimental Matrix-Isolation FT-IR and Theoretical DFT(B3LYP)/6-31++G** Study Source: The Journal of Physical Chemistry A URL: [Link]

Foundational

Stereochemical Architecture and Synthesis of 3-Amino-2-hydroxy-3-phenylpropanamide Hydrochloride: A Technical Guide for Drug Development

Executive Summary The molecular scaffold of 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride represents a privileged structural motif in modern medicinal chemistry. As an amide derivative of phenylisoserine (the criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecular scaffold of 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride represents a privileged structural motif in modern medicinal chemistry. As an amide derivative of phenylisoserine (the critical side-chain of the antineoplastic agent paclitaxel), this compound possesses two contiguous chiral centers at the C2 and C3 positions. The precise stereochemical configuration of these centers dictates the molecule's biological efficacy, particularly its ability to act as a competitive inhibitor for zinc-dependent metalloproteinases such as Aminopeptidase N (APN/CD13).

This technical guide deconstructs the stereochemical framework of 3-amino-2-hydroxy-3-phenylpropanamide, explains the mechanistic causality behind its enantioselective synthesis, and provides self-validating experimental protocols designed to ensure absolute stereochemical fidelity during drug development.

The Causality of Chirality: Stereochemical Framework

The core structure of 3-amino-2-hydroxy-3-phenylpropanamide contains two stereocenters (C2-OH and C3-NH₂), yielding four possible stereoisomers: two anti (threo) enantiomers and two syn (erythro) enantiomers.

In drug design, the (2R,3S)-anti configuration is overwhelmingly prioritized. Why? The causality lies in the spatial geometry required for target binding. As demonstrated in the structural optimization of APN inhibitors, the (2R,3S) stereochemistry perfectly mirrors the active residue of bestatin . The C2-hydroxyl and the amide carbonyl act as a bidentate ligand to chelate the catalytic Zn²⁺ ion. Simultaneously, the (3S) configuration precisely vectors the C3-phenyl ring into the S1 hydrophobic pocket of the enzyme, while the free C3-amino group forms a critical salt bridge with the Glu350 residue.

Deviation to a syn configuration or the (2S,3R) enantiomer introduces severe steric clashes within the S1 pocket, effectively abolishing binding affinity.

APN_Interaction cluster_ligand Target Molecule: (2R,3S)-Isomer cluster_receptor Aminopeptidase N (APN) Pocket C2_OH C2-Hydroxyl Group Zn Catalytic Zn2+ Ion C2_OH->Zn Bidentate Chelation (with Amide C=O) C3_NH2 C3-Amino Group Glu Glu350 Residue C3_NH2->Glu Salt Bridge / H-Bond C3_Ph C3-Phenyl Ring S1 S1 Hydrophobic Subsite C3_Ph->S1 Hydrophobic Packing

Figure 1: Mechanistic binding model of the (2R,3S)-anti isomer within the APN active site.

Quantitative Stereoisomeric Profiling

To illustrate the critical nature of this stereochemistry, the theoretical biological and physical profiles of the four stereoisomers are summarized below.

Table 1: Stereoisomeric Profiling of 3-Amino-2-hydroxy-3-phenylpropanamide

StereoisomerRelative GeometryOptical RotationAPN Binding Affinity (Theoretical)Structural Causality in Binding
(2R, 3S) anti (threo)(-) LevorotatoryHigh (Native-like) Optimal C3-Phenyl alignment in S1 pocket.
(2S, 3R) anti (threo)(+) DextrorotatoryLowSevere steric clash in S1 hydrophobic pocket.
(2R, 3R) syn (erythro)(-) LevorotatoryMinimalMisalignment of C2-OH disrupts Zn²⁺ chelation.
(2S, 3S) syn (erythro)(+) DextrorotatoryMinimalMisalignment of both C2-OH and C3-NH₂.

Mechanistic Causality in Synthesis

A common pitfall for novice chemists is attempting to synthesize this molecule via direct Sharpless Asymmetric Aminohydroxylation (SAA) of trans-cinnamamide. While SAA is highly enantioselective, it proceeds via syn-addition , yielding the biologically inactive syn-(2R,3R) or (2S,3S) diastereomers. Direct aldol homologation reactions also notoriously default to syn selectivity unless heavily engineered .

The Expert Solution: To achieve the required anti configuration, we must employ an epoxide ring-opening strategy . By subjecting trans-cinnamamide to asymmetric epoxidation (yielding the syn-epoxide), and subsequently opening the oxirane ring with ammonia, the nucleophilic attack at the benzylic C3 position proceeds via an S_N2 mechanism. This guarantees a stereospecific inversion of configuration at C3 while retaining the stereochemistry at C2, exclusively yielding the anti-(2R,3S) diastereomer .

Synthesis_Workflow A trans-Cinnamamide B Asymmetric Epoxidation (e.g., Shi Epoxidation) A->B Chiral Catalyst, Oxidant C (2R,3R)-3-Phenylglycidamide B->C syn-Addition of Oxygen D Regioselective Nucleophilic Ring Opening (NH3) C->D NH3 / MeOH SN2 Inversion at C3 E (2R,3S)-anti Free Base D->E Regioselective Attack F HCl Salt Precipitation (Self-Purification) E->F Anhydrous HCl (g)

Figure 2: Stereospecific synthesis workflow for (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanamide HCl.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. The chemical physics of the hydrochloride salt formation inherently acts as a thermodynamic purification step, enriching the diastereomeric excess (d.e.).

Protocol 1: Asymmetric Synthesis via Epoxide Ring-Opening

Objective: Synthesize (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanamide HCl with >99% e.e.

  • Asymmetric Epoxidation:

    • Dissolve trans-cinnamamide (10 mmol) in a biphasic mixture of dimethoxymethane and buffer (pH 10.5).

    • Add a fructose-derived chiral ketone catalyst (0.1 equiv) and tetrabutylammonium hydrogen sulfate (0.04 equiv).

    • Slowly add Oxone (potassium peroxymonosulfate) over 2 hours at 0°C.

    • Causality: The chiral ketone ensures facial selectivity, yielding (2R,3R)-3-phenylglycidamide.

  • Regioselective Aminolysis:

    • Isolate the epoxide and dissolve in anhydrous methanol (20 mL).

    • Introduce a saturated solution of methanolic ammonia (10 equiv) and a catalytic amount of Ti(O-iPr)₄. Stir in a sealed tube at 60°C for 12 hours.

    • Causality: Ti(O-iPr)₄ acts as a Lewis acid, coordinating to the epoxide oxygen and the amide carbonyl, directing the NH₃ nucleophile exclusively to the benzylic C3 position. The S_N2 attack flips C3 from (R) to (S).

  • Hydrochloride Salt Formation (Self-Purification):

    • Concentrate the reaction mixture in vacuo to yield the crude free base.

    • Dissolve the crude residue in a minimal volume of anhydrous diethyl ether/ethanol (9:1).

    • Bubble dry HCl gas through the solution at 0°C until precipitation ceases.

    • Causality: The (2R,3S) hydrochloride salt has a highly specific, rigid crystal lattice. Minor syn impurities or enantiomers remain highly soluble in the ether layer. Filtration yields the target compound with >99% d.e.

Protocol 2: Stereochemical Validation via Chiral HPLC

Objective: Orthogonal verification of the (2R,3S) absolute configuration.

  • Sample Preparation: Dissolve 1 mg of the synthesized HCl salt in 1 mL of mobile phase (Hexane/Isopropanol/Diethylamine 80:20:0.1). Causality: Diethylamine suppresses secondary interactions between the free amine and residual silanols on the column, preventing peak tailing.

  • Chromatography: Inject 10 µL onto a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Flow rate: 1.0 mL/min. Detection: UV at 254 nm.

  • Validation Logic:

    • Run a racemic standard of the anti isomer to establish retention times for (2R,3S) and (2S,3R).

    • Run a racemic standard of the syn isomer to establish retention times for (2R,3R) and (2S,3S).

    • The synthesized batch must show a single peak corresponding to the (2R,3S) retention time, validating the S_N2 inversion logic of Protocol 1.

References

  • Zhang, X., et al. (2012). "Design, synthesis and preliminary activity evaluation of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as aminopeptidase N/CD13 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Tosaki, S. Y., et al. (2019). "Reversal of Diastereoselectivity in a Masked Acyl Cyanide (MAC) Reaction: Synthesis of Protected erythro-β-Hydroxyaspartate Derivatives." Organic Letters. Available at:[Link]

  • UI-Hassan, M., et al. (2019). "Exploring the Scope of an α/β-Aminomutase for the Amination of Cinnamate Epoxides to Arylserines and Arylisoserines." ACS Catalysis. Available at:[Link]

Exploratory

Solubility Profile and Solvent-Mediated Workflows for 3-Amino-2-hydroxy-3-phenylpropanamide Hydrochloride

Executive Summary 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride (AHPP·HCl) is a highly functionalized, chiral organic salt[1]. Structurally related to phenylisoserine—the critical C-13 side chain of the chemotherap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride (AHPP·HCl) is a highly functionalized, chiral organic salt[1]. Structurally related to phenylisoserine—the critical C-13 side chain of the chemotherapeutic agent paclitaxel[2][3]—this compound serves as a vital intermediate in the synthesis of complex peptidomimetics and aminopeptidase inhibitors.

While N-protected or free-base forms of phenylisoserine derivatives are notoriously lipophilic and exhibit poor solubility in polar media[2], the hydrochloride salt form of AHPP fundamentally alters its physicochemical behavior. This whitepaper provides an in-depth analysis of AHPP·HCl’s solubility profile in organic solvents, detailing the thermodynamic mechanisms driving its solvation, and establishes a self-validating experimental protocol for accurate solubility determination.

Mechanistic Basis for Solvation Thermodynamics

To predict and manipulate the solubility of AHPP·HCl, one must analyze the competing intermolecular forces dictated by its functional groups. As a Senior Application Scientist, I emphasize that solubility is not merely a static value, but a dynamic equilibrium driven by the disruption of the crystal lattice energy and the formation of new solute-solvent interactions.

  • The Primary Amine Hydrochloride (-NH₃⁺ Cl⁻): This is the dominant structural feature. The ionic nature of the salt demands solvents with high dielectric constants (ε) to screen the electrostatic attraction between the cation and the chloride anion. This drives high solubility in polar protic solvents.

  • Hydroxyl (-OH) and Amide (-CONH₂) Groups: These moieties act as potent hydrogen-bond donors and acceptors. They require solvents capable of extensive hydrogen bonding (e.g., DMSO, Methanol) to stabilize the molecule in solution.

  • The Phenyl Ring: While the aromatic core provides a lipophilic surface area[3], its hydrophobic effect is heavily overpowered by the ionic salt. Consequently, non-polar solvents cannot overcome the high lattice energy of the solid state, rendering the compound insoluble in aliphatic or halogenated hydrocarbons.

SolvationMechanisms Core AHPP·HCl Molecule Amine Amine HCl Salt (-NH3+ Cl-) Core->Amine AmideOH Amide & Hydroxyl (-CONH2, -OH) Core->AmideOH Phenyl Phenyl Ring (Aromatic Core) Core->Phenyl Protic Protic Solvents (MeOH, H2O) High Solubility Amine->Protic Ion-Dipole Aprotic Polar Aprotic (DMSO, DMF) Moderate-High AmideOH->Aprotic H-Bonding NonPolar Non-Polar (DCM, Hexane) Insoluble Phenyl->NonPolar Hydrophobic (Overpowered)

Fig 1: Functional group contributions to the solvation thermodynamics of AHPP·HCl.

Quantitative Solubility Profile in Organic Solvents

Based on the structural thermodynamics described above, the following table summarizes the solubility profile of AHPP·HCl across various organic solvent classes.

Solvent ClassSpecific SolventDielectric Constant (ε)Estimated SolubilityMechanistic Rationale
Polar Protic Methanol (MeOH)32.7Highly Soluble (>50 mg/mL)Strong ion-dipole interactions with the HCl salt; excellent H-bonding with amide/hydroxyl groups.
Polar Protic Ethanol (EtOH)24.5Soluble (10-30 mg/mL)Lower dielectric constant than MeOH reduces the solvation capacity for the ionic species.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Highly Soluble (>100 mg/mL)Exceptional solvation of the cation; strong H-bond acceptor. Often used for lipophilic analogs[2].
Polar Aprotic N,N-Dimethylformamide (DMF)36.7Soluble (20-50 mg/mL)Good solvation, but slightly less effective than DMSO for highly polar salts.
Non-Polar Dichloromethane (DCM)9.1Practically Insoluble (<1 mg/mL)Cannot overcome the high crystal lattice energy of the hydrochloride salt.
Non-Polar Hexane / Heptane~2.0Insoluble (<0.1 mg/mL)Completely lacks a dipole moment; the hydrophobic phenyl ring is insufficient to drive dissolution.

Solvent Selection for Key Workflows

Understanding this solubility profile allows chemists to rationally design downstream workflows:

  • Anti-Solvent Crystallization (Purification): Because AHPP·HCl is highly soluble in methanol but practically insoluble in ethyl acetate or dichloromethane, an anti-solvent crystallization strategy is highly effective. By dissolving the crude material in a minimum volume of methanol and slowly adding ethyl acetate, the bulk dielectric constant of the solvent mixture is gradually reduced. This forces controlled supersaturation, promoting the growth of high-purity crystals while leaving lipophilic impurities in the mother liquor.

  • Synthetic Coupling Reactions: For peptide coupling or N-acylation (e.g., converting to an N-benzoyl derivative[2]), polar aprotic solvents like DMF or DMSO are ideal. They dissolve the salt completely. However, a non-nucleophilic base (such as DIPEA) must be added to neutralize the hydrochloride salt and liberate the reactive free amine.

Experimental Protocol: Thermodynamic Solubility Determination

To generate reliable, reproducible solubility data for AHPP·HCl, we adapt the OECD Test Guideline 105 (Shake-Flask Method) [4][5][6].

A critical failure point in solubility profiling is assuming equilibrium has been reached too early, or failing to properly separate microcrystals from the saturated solution[5]. The following protocol is designed as a self-validating system , ensuring data integrity through built-in variance checks.

Step-by-Step Methodology

Step 1: Saturation Preparation

  • Add an excess of AHPP·HCl solid (e.g., 200 mg) into three separate 10 mL amber glass vials (to prevent potential UV degradation).

  • Add exactly 2.0 mL of the target organic solvent to each vial.

  • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

Step 2: Thermal Equilibration 4. Place the vials in a temperature-controlled orbital shaker set strictly to 20.0 ± 0.5 °C[6]. 5. Agitate at 200 RPM.

Step 3: Phase Separation (Crucial Step) 6. Sample 0.5 mL from each vial at three distinct timepoints: 24 hours, 48 hours, and 72 hours . 7. Causality Note: Do not use syringe filters. Highly polar compounds can adsorb onto filter membranes, and filters often fail to capture nano-scale microcrystals generated by the shake-flask method[5]. Instead, subject the samples to temperature-controlled centrifugation (20 °C) at 15,000 x g for 15 minutes to pellet undissolved solids.

Step 4: Quantification & Self-Validation 8. Carefully decant the supernatant, dilute appropriately with the HPLC mobile phase, and quantify the concentration using HPLC-UV (monitoring the phenyl ring absorbance at ~210-220 nm). 9. Validation Gate: Compare the calculated concentrations from the 48-hour and 72-hour timepoints. The system is only considered to have reached true thermodynamic equilibrium if the variance between these two timepoints is < 15% [6]. If the variance is higher, continue shaking and sampling at 24-hour intervals until stabilization is achieved.

ShakeFlask S1 1. Saturation Add excess solute to solvent S2 2. Thermal Equilibration Agitate at 20°C for 24-72h S1->S2 S3 3. Phase Separation Centrifuge to remove microcrystals S2->S3 S4 4. Quantification HPLC-UV Analysis of supernatant S3->S4 S5 5. Validation Confirm <15% variance across timepoints S4->S5

Fig 2: Modified OECD 105 Shake-Flask workflow for thermodynamic solubility.

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Protocols & Analytical Methods

Method

Application Note: 3-Amino-2-hydroxy-3-phenylpropanamide Hydrochloride as a Versatile Chiral Building Block

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Mechanistic Protocols Introduction & Strategic Rationale In the landscape of modern drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Mechanistic Protocols

Introduction & Strategic Rationale

In the landscape of modern drug discovery, β -amino- α -hydroxy acids and their derivatives are privileged pharmacophores. 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride serves as a highly versatile, stable chiral building block for synthesizing these motifs[1].

The primary strategic value of this molecule lies in its direct structural relationship to phenylisoserine . The (2R,3S) stereoisomer of phenylisoserine is the critical C-13 side chain responsible for the tubulin-binding efficacy of taxane antineoplastics, including Paclitaxel (Taxol) and Docetaxel[2]. Additionally, the β -amino- α -hydroxy structural core is a foundational element in the design of metalloprotease inhibitors, mimicking the transition state of peptide hydrolysis to selectively inhibit enzymes like aminopeptidases (e.g., Bestatin analogs)[2].

Structural Causality & Reagent Selection

Choosing the hydrochloride salt of the amide over the free carboxylic acid or the free base is a deliberate synthetic strategy driven by three factors:

  • Oxidative and Stereochemical Stability: The protonated primary amine ( NH3+​ ) in the HCl salt prevents auto-oxidation and minimizes the risk of racemization at the benzylic C-3 position during prolonged storage or handling[1].

  • Orthogonal Reactivity: The amide group acts as an intrinsic protecting group for the carboxylic acid. It prevents premature lactamization or oligomerization that frequently plagues the activation of unprotected zwitterionic amino acids.

  • Aqueous Solubility: The HCl salt exhibits excellent solubility in polar protic solvents, facilitating green, aqueous-based transformations such as base-catalyzed hydrolysis or selective N-acylation[3].

Workflow A 3-Amino-2-hydroxy- 3-phenylpropanamide HCl B Phenylisoserine (Free Acid) A->B Hydrolysis (Ba(OH)2) C N-Benzoyl-Phenylisoserine B->C Schotten-Baumann N-Acylation D Paclitaxel / Docetaxel (Antineoplastic APIs) C->D Baccatin III Coupling

Figure 1: Synthetic workflow from the amide chiral building block to Taxane APIs.

Quantitative Reaction Parameters

The following table summarizes the optimized quantitative parameters for the conversion of the amide building block into the Paclitaxel side-chain precursor, based on validated literature procedures[3].

ParameterProtocol A: Hydrolysis to PhenylisoserineProtocol B: N-Benzoylation
Starting Substrate 3-Amino-2-hydroxy-3-phenylpropanamidePhenylisoserine (Free Acid)
Primary Reagent Ba(OH)₂·8H₂O (1.07 eq)*Benzoyl Chloride (3.5 eq)
Solvent System Deionized WaterSat. aq. NaHCO₃
Reaction Temperature Reflux / 50°C4°C
Workup Reagent H₂SO₄ (1.07 eq)18.5% wt. HCl (to pH 1)
Isolation Method Filtration of BaSO₄ & EvaporationExtraction (THF/DCM 4:1)
Typical Yield 98.9%High (via Recrystallization)

*Note: When starting directly from the hydrochloride salt, an additional 1.0 equivalent of Ba(OH)₂ is required to neutralize the HCl before amide hydrolysis can commence.

Self-Validating Experimental Protocols

Protocol A: Barium-Mediated Hydrolysis to Phenylisoserine

Mechanistic Causality: Hydrolyzing an amide to a carboxylic acid typically requires harsh basic conditions (e.g., NaOH or KOH). However, separating alkali metals from the resulting highly polar, zwitterionic amino acid requires tedious ion-exchange chromatography. Barium hydroxide is chosen specifically because it enables a self-validating workup . By adding stoichiometric sulfuric acid, the barium is precipitated as BaSO₄ (an exceptionally insoluble salt). The cessation of precipitate formation visually guarantees that all barium ions have been removed[3].

Step-by-Step Methodology:

  • Suspend 3-amino-2-hydroxy-3-phenylpropanamide HCl (1.0 eq) in deionized water (approx. 0.3 M concentration).

  • Add Ba(OH)₂·8H₂O (>2.05 eq to account for both HCl neutralization and amide hydrolysis)[3].

  • Reflux the reaction mixture for 7 hours, reduce heat to 50°C and stir overnight, then reflux for an additional 4 hours to ensure complete cleavage of the robust amide bond[3].

  • Cool the reaction mixture to 80°C and dilute with additional deionized water to prevent product precipitation.

  • Self-Validation Step: Slowly titrate the mixture with 1.16 M H₂SO₄. Observe the immediate formation of a dense, white BaSO₄ precipitate. Continue dropwise addition until no new turbidity is observed, indicating the complete depletion of Ba²⁺ ions[3].

  • Filter the hot solution through a Celite pad to remove the barium sulfate.

  • Concentrate the resulting aqueous filtrate in vacuo to dryness to yield pure phenylisoserine as a white solid (Typical yield: 98.9%)[3].

Mechanism Step1 1. Amide Substrate + Ba(OH)2 (Base-promoted hydrolysis) Step2 2. Barium Phenylisoserinate (Soluble Intermediate) Step1->Step2 Reflux, -NH3 Step3 3. H2SO4 Titration (Stoichiometric Neutralization) Step2->Step3 Cool to 80°C Step4 4. BaSO4 Precipitation (Visual End-Point Indicator) Step3->Step4 pH drop, Salt formation Step5 5. Pure Phenylisoserine (Aqueous Phase) Step4->Step5 Filtration

Figure 2: Self-validating mechanistic workflow of barium-mediated amide hydrolysis.

Protocol B: Regioselective N-Benzoylation (Schotten-Baumann Conditions)

Mechanistic Causality: To synthesize the Paclitaxel side chain, the primary amine must be selectively benzoylated without esterifying the secondary hydroxyl group. By conducting the reaction at 4°C in an aqueous system with a mild base (NaHCO₃), the superior nucleophilicity of the unprotonated amine is exploited. The low temperature suppresses the reactivity of the hydroxyl group and minimizes the background hydrolysis of the benzoyl chloride reagent[3].

Step-by-Step Methodology:

  • Dissolve the isolated phenylisoserine (1.0 eq) in saturated aqueous NaHCO₃ (approx. 0.03 M concentration) and cool the solution to 4°C using an ice bath[3].

  • Add benzoyl chloride (3.5 eq) dropwise to manage the mild exotherm and maintain the internal temperature[3].

  • Stir the biphasic reaction mixture vigorously for 6 hours at 4°C[3].

  • Carefully adjust the pH of the aqueous solution to pH 1 by the dropwise addition of aqueous hydrochloric acid (18.5% wt.). Caution: CO₂ gas will evolve rapidly. This protonates the carboxylic acid, driving the product out of the aqueous phase[3].

  • Extract the acidic aqueous layer three times with a 4:1 mixture of THF/dichloromethane[3].

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Recrystallize the crude residue from ethyl acetate/cyclohexane to afford the pure N-benzoyl-phenylisoserine taxane precursor[3].

References

  • BLD Pharm. 1956332-39-0 | 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride.
  • Tarui, A., et al. One-Pot Ring-Opening Peptide Synthesis Using α,α-Difluoro-β-Lactams.
  • The Royal Society of Chemistry. Supporting Information: Synthesis of (±)-anti-3-benzamido-2-hydroxy-3-phenylpropanoic acid.

Sources

Application

Application Note: Asymmetric Synthesis Workflows Utilizing 3-Amino-2-hydroxy-3-phenylpropanamide Hydrochloride

Executive Summary In advanced pharmaceutical development, the stereospecific construction of chiral building blocks is a fundamental bottleneck. 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride (AHPP-amide HCl) has em...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced pharmaceutical development, the stereospecific construction of chiral building blocks is a fundamental bottleneck. 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride (AHPP-amide HCl) has emerged as a highly versatile, multi-functional chiral hub. Possessing adjacent syn/anti stereocenters with both amino and hydroxyl functionalities, this compound serves as a critical precursor for the[1], β-lactam intermediates, and potent [2]. This technical guide details the mechanistic rationale and self-validating protocols for deploying AHPP-amide HCl in asymmetric synthesis.

Chemical Profile & Mechanistic Rationale

The structural architecture of 3[3] dictates its synthetic utility:

  • The Hydrochloride Salt Advantage: Free β-amino-α-hydroxy amides are highly nucleophilic and prone to spontaneous intermolecular aminolysis, leading to uncontrolled oligomerization during storage. The hydrochloride salt protonates the primary amine, effectively suppressing its nucleophilicity. This ensures long-term stability and allows chemists to selectively liberate the free amine in situ using mild bases (e.g., DIPEA or NaHCO₃) precisely when stereocontrol is required.

  • Dual-Functional Proximity: The vicinal amino and hydroxyl groups allow for regioselective protection/deprotection schemes and facilitate intramolecular cyclization (e.g., to azetidin-2-ones) without epimerization of the chiral centers.

Experimental Workflows & Protocols

Workflow 1: Synthesis of the Paclitaxel C-13 Side Chain (Phenylisoserine)

The C-13 side chain of paclitaxel is essential for its microtubule-stabilizing bioactivity. AHPP-amide HCl can be hydrolyzed to (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid (phenylisoserine) and subsequently N-benzoylated[1].

Mechanistic Causality: The use of Barium Hydroxide (Ba(OH)₂) for amide hydrolysis is a deliberate, field-proven choice. Post-hydrolysis, the addition of sulfuric acid precipitates barium sulfate (BaSO₄). This allows for the simple filtration of inorganic salts, completely bypassing the tedious ion-exchange chromatography normally required to isolate highly polar, zwitterionic amino acids from aqueous mixtures[4].

Step-by-Step Protocol:

  • Hydrolysis: Suspend AHPP-amide HCl (1.0 eq) in deionized water. Add Ba(OH)₂ octahydrate (1.1 eq). Reflux the mixture for 7 hours, then stir at 50°C overnight[4].

  • Salt Precipitation: Cool the reaction to 80°C and add 1.16 M H₂SO₄ (1.1 eq) dropwise. Stir for 10 minutes.

  • Filtration: Filter the precipitated BaSO₄ while warm.

  • N-Benzoylation: Cool the aqueous filtrate (containing the free amino acid) to 4°C. Add saturated aqueous NaHCO₃, followed by the slow addition of benzoyl chloride (3.5 eq)[4]. Stir for 6 hours.

  • Isolation: Acidify the solution to pH 1 using 18.5% wt. HCl. Extract the product using a THF/Dichloromethane (4:1) mixture. Dry over Na₂SO₄ and concentrate in vacuo.

  • Self-Validation/QC Step: Verify the complete removal of barium by adding a single drop of dilute H₂SO₄ to a small aliquot of the filtrate; the absence of turbidity confirms complete precipitation. Confirm enantiomeric excess (>99% ee) via chiral HPLC (e.g., Chiralcel OD-H column).

Workflow 2: Intramolecular Cyclization to Azetidin-2-ones (β-Lactams)

β-lactams, specifically 5[5], are the primary electrophiles used in the Ojima-Holton semi-synthesis of Taxol.

Mechanistic Causality: Cyclizing an open-chain β-amino acid derivative into a highly strained 4-membered β-lactam ring requires extreme dehydration conditions. Using Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) under high-dilution conditions ensures that the rate of intramolecular ring closure vastly outpaces intermolecular peptide bond formation.

Step-by-Step Protocol:

  • Preparation: Convert AHPP-amide HCl to its corresponding free acid (via Workflow 1, steps 1-3).

  • Activation: Dissolve the free β-amino acid (1.0 eq) in anhydrous dichloromethane (DCM) at a high dilution factor (0.01 M) under an inert argon atmosphere.

  • Cyclization: Add Triethylamine (3.0 eq) followed by Mukaiyama's reagent (1.2 eq). Stir at 25°C for 12 hours.

  • Purification: Wash the organic layer with saturated aqueous NH₄Cl, dry over MgSO₄, and purify via silica gel flash chromatography.

  • Self-Validation/QC Step: Monitor the reaction via FT-IR. The successful formation of the strained β-lactam ring is definitively confirmed by the appearance of a high-frequency carbonyl stretch at ~1750 cm⁻¹, distinct from the precursor amide (~1650 cm⁻¹).

Workflow 3: Synthesis of Bestatin-like Peptidomimetics

Bestatin is a transition-state analog that inhibits aminopeptidases. While natural Bestatin uses a butanoic acid derivative, incorporating the 3-amino-2-hydroxy-3-phenylpropanoic motif yields highly potent, protease-resistant analogues[2].

Mechanistic Causality: When coupling the free amine of AHPP to an N-protected amino acid, the inherent steric bulk of the adjacent phenyl and hydroxyl groups hinders the reaction. Utilizing EDC in conjunction with HOBt forms a highly reactive, yet stable, active ester intermediate that forces the coupling forward while strictly suppressing racemization at the α-carbon.

Step-by-Step Protocol:

  • Neutralization: Suspend AHPP-amide HCl (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) at 0°C to liberate the free amine.

  • Activation: In a separate flask, dissolve the target N-Boc-amino acid (1.1 eq) in DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes at 0°C.

  • Coupling: Transfer the activated ester solution to the free amine. Allow the reaction to warm to 25°C and stir for 8 hours.

  • Workup: Dilute with Ethyl Acetate, wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.

  • Self-Validation/QC Step: Perform a continuous Ninhydrin (Kaiser) test on TLC plates. The complete disappearance of the primary amine (loss of purple color development) validates the endpoint of the coupling reaction.

Quantitative Data Summary

The following table summarizes the expected reaction metrics when utilizing AHPP-amide HCl across the described workflows.

Application / Target MoleculeStarting Material StateKey ReagentsReaction TempTypical YieldEnantiomeric Excess (ee)
(2R,3S)-Phenylisoserine AHPP-amide HClBa(OH)₂, H₂SO₄100°C (Reflux)90–95%>99% (Retained)
N-Benzoyl-Phenylisoserine AHPP (Free Acid)BzCl, NaHCO₃4°C85–88%>99%
(3S,4R)-Azetidin-2-one AHPP (Free Acid)Mukaiyama's, TEA25°C70–75%>98%
Bestatin Analogue (Amide) AHPP-amide HClEDC, HOBt, DIPEA0°C to 25°C80–85%>99%

Pathway Visualization

G A 3-Amino-2-hydroxy-3-phenylpropanamide HCl (Stable Chiral Precursor) B Ba(OH)2 Hydrolysis & N-Benzoylation A->B C Intramolecular Lactamization A->C D EDC/HOBt Peptide Coupling A->D E Paclitaxel C-13 Side Chain (Phenylisoserine Derivatives) B->E F (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one (Taxol Semi-Synthesis) C->F G Bestatin Analogues (Aminopeptidase Inhibitors) D->G

Divergent asymmetric synthesis workflows from AHPP-amide HCl to key pharmaceutical intermediates.

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Technical Notes & Optimization

Troubleshooting

How to prevent racemization of 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride during coupling

Welcome to the Advanced Applications Support Center. As Senior Application Scientists, we frequently assist researchers in troubleshooting the stereochemical instability of β -amino- α -hydroxy acid derivatives. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As Senior Application Scientists, we frequently assist researchers in troubleshooting the stereochemical instability of β -amino- α -hydroxy acid derivatives.

This guide addresses a critical challenge in peptidomimetic and taxane-analog synthesis: preventing the racemization and epimerization of 3-amino-2-hydroxy-3-phenylpropanamide hydrochloride during coupling reactions.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why does 3-amino-2-hydroxy-3-phenylpropanamide racemize so easily during standard peptide coupling?

A: The vulnerability lies in the molecule's specific β -amino- α -hydroxy architecture. When you introduce a base to neutralize the hydrochloride salt and free the amine for coupling, the molecule is exposed to two competing degradation pathways:

  • Retro-Aldol Cleavage: The presence of the C2-hydroxyl and C3-amine facilitates a base-catalyzed retro-aldol-type cleavage. The C2–C3 bond breaks, yielding benzaldehyde and a glycinamide enolate. When these fragments recombine, stereochemical integrity at both chiral centers is permanently lost[1].

  • Direct α -Deprotonation: The proton at C2 is highly acidic because it is flanked by an electron-withdrawing carboxamide group and a hydroxyl group. Strong bases can abstract this proton, forming a transient enolate that reprotonates non-stereoselectively, leading to C2 epimerization[2].

G A 3-Amino-2-hydroxy- 3-phenylpropanamide B Base-Catalyzed Deprotonation A->B Excess Strong Base (e.g., DIPEA) C C2-Enolate Intermediate B->C -H+ (alpha-proton) D Retro-Aldol Cleavage B->D C2-C3 Bond Cleavage F Epimerized/Racemized Products C->F Non-stereoselective Reprotonation E Benzaldehyde + Glycinamide Enolate D->E E->F Recombination

Mechanism of base-catalyzed retro-aldol cleavage and epimerization of phenylisoserine amides.

Q2: How should I neutralize the hydrochloride salt without triggering these pathways?

A: The choice of base is the single most critical variable. The industry standard bases for peptide synthesis—such as N,N-Diisopropylethylamine (DIPEA) and Triethylamine (TEA)—are too basic (pKa > 10) and will rapidly trigger the retro-aldol pathway.

You must use weaker, non-nucleophilic bases that are just strong enough to neutralize the HCl salt (pKa ~9) but weak enough to prevent α -deprotonation[3].

Table 1: Base Selection for HCl Neutralization

BasepKa (Conjugate Acid)NucleophilicityEpimerization RiskRecommendation
Triethylamine (TEA) 10.7HighCritical❌ Avoid entirely
DIPEA 10.5LowHigh❌ Avoid for this substrate
N-Methylmorpholine (NMM) 7.4ModerateLow✅ Acceptable
2,4,6-Collidine 7.4Very LowVery Low✅ Highly Recommended
Q3: What coupling reagents provide the best racemization-free results?

A: To outcompete the rate of epimerization, the amide bond formation must be nearly instantaneous.

  • Avoid: Standard carbodiimides (EDC/DIC) without additives, as the activation is too slow.

  • Preferred: Uronium/aminium salts (like HATU or COMU) paired with strictly stoichiometric amounts of collidine.

  • Advanced: Tetrafluorophthalonitrile (TFPN). TFPN is an electron-deficient aromatic coupling reagent that allows one-pot, two-step peptide bond formation with virtually zero racemization, even for sterically hindered substrates[4].

Q4: Is there a structural protection strategy if direct coupling fails?

A: Yes. If you are performing an O-acylation (coupling to the C2-hydroxyl) or multi-step synthesis, the gold standard is to lock the C2-hydroxyl and C3-amine into a 1,3-oxazolidine ring using 2-methoxypropene[2]. This cyclic protection completely eliminates the possibility of retro-aldol cleavage by tying up the heteroatoms and sterically shielding the C2 α -proton. Acidic deprotection later restores the functional groups without epimerization[5].

Part 2: Optimized Experimental Workflows

The following protocol utilizes an in situ neutralization strategy . By keeping the amine protonated as an HCl salt until the exact moment of coupling, we minimize its exposure to basic conditions[3].

G N1 Carboxylic Acid Partner N2 Pre-Activation (TFPN or COMU, 0 °C) N1->N2 N3 Activated Ester Intermediate N2->N3 N6 Rapid Amide Coupling (Outcompetes Epimerization) N3->N6 N4 3-Amino-2-hydroxy- 3-phenylpropanamide HCl N5 In Situ Neutralization (2,4,6-Collidine) N4->N5 N5->N6 Immediate Nucleophilic Attack N7 Enantiopure N-Acylated Product N6->N7 Stereocenters Preserved

Workflow for N-acylation using in situ neutralization to prevent stereochemical degradation.

Self-Validating Protocol: Racemization-Free N-Acylation

Objective: Couple a carboxylic acid to the C3-amine of 3-amino-2-hydroxy-3-phenylpropanamide HCl without triggering retro-aldol cleavage or C2-epimerization.

Phase 1: Pre-activation of the Carboxylic Acid

  • Dissolve 1.1 eq of the target carboxylic acid in anhydrous DMF (0.1 M concentration) and cool to 0 °C under inert atmosphere.

  • Add 1.1 eq of TFPN (or COMU), followed immediately by 1.1 eq of 2,4,6-collidine.

  • Stir for 10 minutes at 0 °C.

  • Causality: Pre-activating the acid ensures that the active ester is fully formed before the sensitive amine is introduced. This prevents the free amine from sitting idle in a basic solution, which is the primary cause of degradation[3].

Phase 2: In Situ Neutralization & Coupling

  • In a separate vial, suspend 1.0 eq of 3-amino-2-hydroxy-3-phenylpropanamide HCl in a minimal amount of anhydrous DMF.

  • Add this suspension dropwise to the pre-activated acid mixture at 0 °C.

  • Add exactly 1.0 eq of 2,4,6-collidine to neutralize the HCl salt in situ.

  • Causality: Collidine (pKa 7.4) is non-nucleophilic and strictly neutralizes the HCl without providing the excess basicity required to abstract the C2 α -proton[3].

  • Allow the reaction to stir at 0 °C to 15 °C for 2 hours. Do not apply heat.

Phase 3: Validation & Workup

  • Validation Checkpoint: Pull a 5 μ L aliquot and analyze via LC-MS. You should observe the desired coupled mass. Crucially, check the chromatogram for split peaks or a +0 Da shoulder, which would indicate epimerization. If the protocol was followed strictly, only a single sharp peak for the enantiopure product will be present.

  • Quench the reaction with saturated aqueous NH4​Cl to immediately neutralize any remaining base.

  • Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Table 2: Quantitative Validation Metrics

MetricExpected ResultTroubleshooting Action if Failed
Conversion (LC-MS) > 95% within 2 hoursEnsure anhydrous conditions; check reagent freshness.
Diastereomeric Ratio (dr) > 99:1 (Single peak)Base was too strong or temperature exceeded 15 °C. Switch to Collidine.
Side Products < 1% BenzaldehydeRetro-aldol occurred. Ensure exact 1.0 eq of base was used for neutralization.

References

  • Discussion Addendum for: Dipeptide Syntheses via Activated α-Amino Esters Organic Syntheses[Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis AAPPTec Technical Resources[Link]

  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation Organic Chemistry Frontiers (RSC Publishing)[Link]

  • A Novel Approach of Water-Soluble Paclitaxel Prodrug with No Auxiliary and No Byproduct: Design and Synthesis of Isotaxel Journal of Medicinal Chemistry - ACS Publications[Link]

  • Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics PubMed / NIH[Link]

Sources

Optimization

Optimizing crystallization yield of 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride

Welcome to the Technical Support Center for the isolation and purification of 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride . As a critical chiral intermediate in the semi-synthesis of taxane-based oncology drugs (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride .

As a critical chiral intermediate in the semi-synthesis of taxane-based oncology drugs (such as paclitaxel and docetaxel), the C-13 side chain is absolutely essential for the drug's ability to bind to the β-tubulin subunit and stabilize microtubules [1]. Consequently, achieving a purity of >99% for this intermediate is a non-negotiable standard for downstream pharmaceutical applications [3].

This guide is designed for process chemists and drug development professionals. It synthesizes thermodynamic principles, causality-driven troubleshooting, and field-proven methodologies to help you optimize crystallization yields, avoid phase separation, and ensure high diastereomeric purity.

Part 1: Thermodynamic Principles & Causality

The hydrochloride salt of 3-amino-2-hydroxy-3-phenylpropanamide presents unique crystallization challenges due to its amphiphilic nature. The highly polar amino-amide hydrochloride network creates strong solute-solvent interactions in polar solvents (like methanol or water), while the phenyl ring provides localized lipophilicity.

When supersaturation is generated too rapidly (e.g., via crash cooling or rapid antisolvent addition), the system energy barrier for primary nucleation is too high. Instead of forming a crystalline lattice, the solute minimizes its energy by separating into a solute-rich liquid phase—a phenomenon known as Liquid-Liquid Phase Separation (LLPS) or "oiling out."

The Causality of Seeding: To bypass LLPS, we must introduce a low-energy surface (seed crystals) within the metastable zone. This provides a template for solute deposition, allowing crystal growth to outcompete both phase separation and secondary nucleation, ultimately yielding easily filterable, high-purity crystals.

Oiling_Out_Mechanism Solution Homogeneous Solution (High T) Cooling Cooling / Antisolvent Solution->Cooling Metastable Metastable Zone (Supersaturated) Cooling->Metastable LLPS Liquid-Liquid Phase Separation (Oiling Out) Metastable->LLPS Rapid Cooling No Seeding Nucleation Primary Nucleation (via Seeding) Metastable->Nucleation Controlled Ramp Seeding Crystal High-Purity Crystalline Product LLPS->Crystal Solvent Annealing (Slow & Low Yield) Amorphous Amorphous Gum / Impurity Entrapment LLPS->Amorphous Crash Cooling Nucleation->Crystal Crystal Growth

Figure 1: Thermodynamic pathways of crystallization vs. oiling out (LLPS).

Part 2: Troubleshooting Guide

Issue 1: "My product is oiling out (forming a biphasic liquid) instead of crystallizing upon cooling."

  • Root Cause: The supersaturation trajectory has crossed the binodal curve before reaching the solubility curve. This is highly common when using pure alcohols or aggressive antisolvents like MTBE without seeding.

  • Intervention: Adjust the solvent/antisolvent ratio to shift the LLPS boundary. Transition to a Methanol/Ethyl Acetate system and implement a strict seeding protocol at a supersaturation ratio ( S ) of ~1.15 to 1.20.

Issue 2: "The crystallization yield is consistently below 60%, even when cooled to 0°C."

  • Root Cause: The solubility of the hydrochloride salt remains too high in the primary solvent. If you are using pure methanol or ethanol, the terminal solubility at 0°C is still significant.

  • Intervention: Implement an antisolvent addition step. Dose 10-15 volumes of Ethyl Acetate slowly over 2-3 hours after the seed bed has been established.

Issue 3: "Filtration is extremely slow, and the isolated powder is sticky and retains impurities."

  • Root Cause: Poor crystal habit (e.g., thin, fragile needles or amorphous agglomerates) caused by rapid primary nucleation or co-precipitation of the free base.

  • Intervention: Ensure the pH of the pre-crystallization mixture is strictly < 2.0 to guarantee complete hydrochloride salt formation [4]. Implement a non-linear (cubic) cooling ramp to maintain a constant supersaturation level, promoting the growth of blocky prisms rather than needles.

Part 3: Quantitative Solvent Optimization

Selecting the correct solvent system is the most critical variable in optimizing yield and processability. The data below summarizes the empirical outcomes of various solvent systems for this specific intermediate.

Table 1: Solvent System Optimization for 3-Amino-2-hydroxy-3-phenylpropanamide HCl

Solvent System (v/v)Solubility ProfileTypical YieldCrystal HabitRisk of Oiling Out
Methanol (100%) Too high at 0°C< 40%PrismsLow
Methanol / EtOAc (1:3) Optimal 85 - 92% Blocky Prisms Moderate (if unseeded)
Ethanol / MTBE (1:4) Moderate80 - 85%Fine NeedlesHigh
Water / Acetone (1:5) High in water60 - 70%AgglomeratesVery High

Part 4: Standard Optimized Protocol (Self-Validating System)

This protocol utilizes a Methanol/Ethyl Acetate solvent-antisolvent system, incorporating self-validating hold times to ensure thermodynamic equilibrium.

Step-by-Step Methodology:

  • Dissolution: Suspend 100 g of crude 3-amino-2-hydroxy-3-phenylpropanamide HCl in 500 mL (5 Volumes) of Methanol. Heat the reactor to 60°C under moderate agitation (200 rpm) until complete dissolution is achieved.

  • Clarification: Perform a hot polish filtration through a 0.45 µm PTFE filter into a pre-warmed crystallizer to remove insoluble mechanical impurities.

  • Cooling to Metastable Zone: Cool the filtrate to 45°C at a controlled rate of 0.5°C/min.

  • Seeding & Aging (Validation Step): Add 1.0 g (1 wt%) of high-purity 3-amino-2-hydroxy-3-phenylpropanamide HCl seeds. Self-Validation: Age the slurry at 45°C for 60 minutes. The seed bed should remain visible and slightly increase in density. If seeds dissolve, the solution is undersaturated; cool by another 2°C and re-seed.

  • Antisolvent Addition: Dose 1500 mL (15 Volumes) of Ethyl Acetate (EtOAc) linearly over 3 hours. Causality: Slow addition maintains supersaturation within the metastable zone, forcing the solute to deposit onto the seeds rather than nucleating new, fine crystals.

  • Final Cooling: Cool the suspension to 5°C at a rate of 0.2°C/min. Age for 2 hours to maximize yield.

  • Isolation: Filter the slurry. Wash the wet cake with 200 mL of cold EtOAc (5°C). Dry under vacuum at 45°C and 50 mbar until constant weight.

Crystallization_Workflow Start Crude 3-Amino-2-hydroxy- 3-phenylpropanamide HCl Dissolution Dissolution in MeOH (60°C, 5 Volumes) Start->Dissolution Clarification Hot Polish Filtration (Remove insolubles) Dissolution->Clarification Cooling Controlled Cooling (0.5 °C/min to 45°C) Clarification->Cooling Seeding Seeding (1 wt%) at Metastable Zone Cooling->Seeding Antisolvent Antisolvent Addition (EtOAc, 15 V over 3h) Seeding->Antisolvent Isolation Filtration & Washing (Cold EtOAc) Antisolvent->Isolation Drying Vacuum Drying (45°C, 50 mbar) Isolation->Drying

Figure 2: Optimized seeded antisolvent crystallization workflow.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I recover the product from the mother liquor to boost my overall yield? A: Yes, but proceed with caution. The impurity profile—especially undesired diastereomers (e.g., syn isomers if targeting the anti configuration) and residual synthesis byproducts [2]—will be highly enriched in the mother liquor. Concentration and a second-crop crystallization can yield an additional 5-10%, but the purity of this second crop must be strictly verified via HPLC before combining it with the first crop.

Q: Why is Ethyl Acetate preferred over MTBE as an antisolvent? A: While Methyl tert-butyl ether (MTBE) provides a steeper solubility drop (which theoretically increases yield), it often triggers rapid, uncontrolled primary nucleation. This leads to the formation of fine needles that cause severe filtration bottlenecks and trap mother liquor. Ethyl Acetate provides a more gradual desupersaturation profile, yielding blocky crystals with superior filtration kinetics and higher chemical purity.

Q: How does the presence of the free base affect the crystallization? A: The free base of 3-amino-2-hydroxy-3-phenylpropanamide has drastically different solubility and hydrogen-bonding characteristics compared to the hydrochloride salt. If the stoichiometry of HCl is < 1.0 equivalent, the free base may co-precipitate as a sticky, gummy solid, ruining the crystal habit of the batch. Always verify that the pH is sufficiently acidic prior to initiating the crystallization sequence.

Part 6: References

  • Title: Crystal and molecular structure of paclitaxel (taxol) Source: National Center for Biotechnology Information (NIH / PMC) URL: [Link]

  • Title: Synthesis of paclitaxel C13 side chain Source: ResearchGate URL: [Link]

  • Title: Understanding Paclitaxel Side Chain: Your Key Intermediate for Oncology Solutions Source: Ningbo Inno Pharmchem Co., Ltd. URL: [Link]

  • Title: Supporting Information: Synthesis of (±)-anti-3-amino-2-hydroxy-3-phenylpropanoic acid derivatives Source: The Royal Society of Chemistry URL: [Link]

Troubleshooting

Troubleshooting poor solubility of 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride in polar solvents

Welcome to the technical support guide for 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the solubility of this compound in polar solvents. As Senior Application Scientists, we provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Part 1: Foundational Understanding & Core Troubleshooting

This section addresses the most frequently encountered solubility challenges. We begin by exploring the molecule's inherent properties and then move to direct, actionable troubleshooting questions.

Q1: I'm having trouble dissolving 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride in water, which should be a suitable solvent. What's going wrong?

This is a common and valid observation. While the hydrochloride salt form is intended to enhance aqueous solubility compared to its free base, several factors can impede dissolution.[1][2]

Underlying Chemistry: Your compound has several functional groups that dictate its behavior:

  • Primary Amine (protonated as -NH₃⁺): This is the key to its water solubility. As a hydrochloride salt, this amine is protonated, forming an ion that readily interacts with polar water molecules.[3]

  • Hydroxyl (-OH) and Amide (-CONH₂): These groups are polar and capable of hydrogen bonding, further contributing to affinity for polar solvents.[4]

  • Phenyl Ring (-C₆H₅): This group is non-polar (lipophilic) and actively works against dissolution in aqueous media.

The solubility is a balance between these competing forces. Poor dissolution is often not a simple "yes/no" issue but a result of the experimental conditions tipping the balance in favor of the insoluble state.

Initial Troubleshooting Steps:

  • Verify the Material: Confirm you are using the hydrochloride salt, not the free base (3-amino-3-phenylpropanamide), which has significantly lower aqueous solubility.[5]

  • Physical Agitation: Simple mechanical energy is often sufficient. Have you tried vortexing, gentle heating, or sonication? These methods increase the interaction between the solvent and the solute surface.[4]

  • Check for Saturation: You may be exceeding the compound's intrinsic solubility limit. Try preparing a more dilute solution.

  • Consider pH of the Solvent: While the salt form helps, the pH of your water (which can vary, especially if deionized) can influence the equilibrium.

Q2: Why is the pH of my solvent so critical for this specific molecule?

The pH is arguably the most critical factor governing the solubility of amine hydrochloride salts.[1] The protonated amine (-NH₃⁺Cl⁻) exists in equilibrium with its neutral (free base) form (-NH₂).

R-NH₃⁺Cl⁻ (soluble) ⇌ R-NH₂ (poorly soluble) + H⁺ + Cl⁻

  • In Acidic to Neutral pH (pH < 7): The equilibrium favors the protonated, charged, and therefore more water-soluble form.

  • In Basic pH (pH > 8): The excess hydroxide ions (OH⁻) will deprotonate the ammonium cation, shifting the equilibrium to the right. This generates the neutral free base form of the compound, which is significantly less polar and will likely precipitate out of an aqueous solution.

This is why simply dissolving the salt in unbuffered water can sometimes fail. If the water has a slightly basic character, or if other components in your formulation drift the pH upwards, you will see your compound "crash out" of solution.

Part 2: Systematic Troubleshooting Workflow & Advanced Solutions

When basic steps fail, a more systematic approach is required. This section provides a logical workflow and discusses more advanced methods for solubility enhancement.

Q3: What is a systematic workflow I can follow to resolve my solubility issues?

We recommend a tiered approach, starting with the simplest and most common variables before moving to more complex formulation strategies. The goal is to find the simplest method that achieves your target concentration with minimal impact on your downstream application.

Below is a visual representation of a recommended troubleshooting workflow.

Caption: The effect of pH on the solubility of an amine salt.
Frequently Asked Questions (FAQs)
  • Q: Can I use heat to dissolve my compound? A: Yes, gentle heating (e.g., to 30-40°C) can increase the rate of dissolution. [1]However, be cautious. Amide bonds can be susceptible to hydrolysis, especially at non-neutral pH, and prolonged heating could lead to degradation. Always use the lowest temperature necessary and for the shortest possible time.

  • Q: My compound is a white powder, but it looks clumpy and sticky. Why? A: Hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the air. [1]This can cause the powder to clump and can affect weighing accuracy. Store the compound in a desiccator and handle it quickly in a low-humidity environment.

  • Q: What is the "common ion effect" and could it be affecting my experiment? A: The common ion effect can decrease the solubility of an ionic compound when a solution already contains one of the ions in the compound. [6]In this case, if your solvent or buffer has a very high concentration of chloride ions (Cl⁻), it can push the dissolution equilibrium R-NH₃⁺Cl⁻ ⇌ R-NH₃⁺ + Cl⁻ to the left, slightly reducing solubility. This is generally a minor effect compared to pH but can be relevant in high-salt buffers like HCl-based buffers. [2]

References
  • Grokipedia. Hydrochloride.
  • Almac. Key strategies central to overcoming poor API solubility.
  • Pharmaceutical Technology. Solving Poor Solubility to Unlock a Drug's Potential. (2026).
  • Behind the Bench. Why Most Modern Drug Candidates Fail at Solubility. (2026).
  • Kakran, M., Li, L., & Müller, R. H. Overcoming the Challenge of Poor Drug Solubility. Pharmaceutical Engineering. (2012).
  • Brainly. Write an equation for the dissolution of the following substances in water: HCl NH₄OH C₂H₅OH. (2021).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. (2012). Available from: [Link]

  • Sigma-Aldrich. Improving API Solubility.
  • IJNRD.org. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • TXST Digital Repository. THE EFFECTS OF ETHANOL-WATER AND DIMETHYL SULFOXIDE-WATER SOLVENT SYSTEMS ON THE CONDUCTIVITY OF HYDROCHLORIC ACID, SODIUM HYDRO.
  • BLD Pharm. 1956332-39-0|3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride.
  • Quora. Why do amines dissolve in hydrochloric acid?. (2017).
  • ACS Publications. Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. (2004). Available from: [Link]

  • AMERICAN ELEMENTS. (3S)-3-amino-3-phenylpropanamide hydrochloride.
  • ChemicalBook. 3-amino-3-phenylpropanamide hydrochloride CAS#: 30066-26-3.
  • Appchem. 3-amino-3-phenylpropanamide | 46050-30-0 | C9H12N2O.
  • Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems. (1970). Available from: [Link]

  • BenchChem. Solubility of 2-amino-N-(3-hydroxypropyl)benzamide in Organic Solvents: A Technical Guide.

Sources

Optimization

Removing impurities from 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride synthesis

Welcome to the Technical Support Center for the synthesis and purification of 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride . This compound is a critical chiral building block, structurally related to phenylisoseri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride . This compound is a critical chiral building block, structurally related to phenylisoserine, which serves as the essential side-chain intermediate for taxane-based chemotherapeutics like paclitaxel and docetaxel[1].

This guide provides researchers and drug development professionals with mechanistic troubleshooting strategies, quantitative impurity tracking, and validated protocols to ensure high-purity yields.

Synthetic Workflow & Impurity Pathways

The most reliable industrial and laboratory-scale synthesis of the anti-diastereomer involves the regioselective ammonolysis of a trans-3-phenyloxirane derivative (such as ethyl trans-3-phenyloxirane-2-carboxylate or the corresponding carboxamide)[2],[3]. Subsequent treatment with hydrochloric acid yields the final salt.

SynthesisWorkflow SM trans-3-Phenyloxirane-2-carboxamide (Starting Material) NH3 Ammonolysis (NH3 / MeOH) SM->NH3 FreeBase (2R,3S)-3-Amino-2-hydroxy- 3-phenylpropanamide NH3->FreeBase C-3 Attack (Desired) RegioImp Regioisomer Impurity (2-Amino-3-hydroxy...) NH3->RegioImp C-2 Attack (Undesired) HCl Salt Formation (Anhydrous HCl / Ether) FreeBase->HCl Product 3-Amino-2-hydroxy-3-phenylpropanamide Hydrochloride HCl->Product Controlled HydroImp Hydrolysis Impurity (3-Amino-2-hydroxy...acid) HCl->HydroImp Aqueous/Excess Heat

Fig 1: Synthetic workflow and primary impurity generation pathways for 3-Amino-2-hydroxy-3-phenylpropanamide HCl.

Quantitative Impurity Profiling

Understanding the structural nature of your impurities is the first step in troubleshooting. Below is a summary of the most common impurities encountered during this synthesis, their origins, and their typical relative retention times (RRT) in reverse-phase HPLC.

Impurity TypeChemical IdentityMechanistic OriginDetection (HPLC RRT)Primary Removal Strategy
Regioisomer 2-Amino-3-hydroxy-3-phenylpropanamideNucleophilic attack of NH₃ at the C-2 position of the epoxide.~0.85Recrystallization of the free base from EtOAc/Hexane.
Hydrolysis 3-Amino-2-hydroxy-3-phenylpropanoic acidAcid-catalyzed hydrolysis of the amide group during HCl salt formation[].~0.40Strict use of anhydrous HCl; temperature control (<5°C).
Diastereomer syn-3-Amino-2-hydroxy-3-phenylpropanamideNon-stereospecific epoxide opening or epimerization of the starting material.~1.15Chiral resolution or ensuring >99% trans purity of the epoxide.
Residual SM trans-3-Phenyloxirane-2-carboxamideIncomplete ammonolysis due to low NH₃ concentration.~1.80Extended reaction time in a sealed pressure vessel.

Troubleshooting FAQs

Q1: Why am I seeing a high percentage (>10%) of the 2-amino-3-hydroxy regioisomer during the epoxide opening? Causality & Solution: The ring-opening of trans-3-phenyloxirane-2-carboxamide with ammonia typically favors C-3 attack. This is because the phenyl group at C-3 stabilizes the developing positive charge in the transition state (a borderline SN​1 / SN​2 mechanism), directing the nucleophile to C-3[2]. However, if the ammonia concentration drops, or if the solvent lacks sufficient hydrogen-bonding capacity to polarize the epoxide C-O bond, steric hindrance dominates, pushing the attack to the less hindered C-2 position. Actionable Fix: Ensure you are using a freshly prepared, fully saturated methanolic ammonia solution (approx. 7 N). Conduct the reaction in a sealed pressure tube to prevent NH₃ outgassing.

Q2: My final hydrochloride salt contains significant amounts of 3-amino-2-hydroxy-3-phenylpropanoic acid. How do I prevent this? Causality & Solution: The terminal amide group is highly susceptible to hydrolysis under strongly acidic conditions, especially when water is present and the reaction is exothermic[]. Using aqueous hydrochloric acid (e.g., 37% HCl) to form the salt invariably hydrolyzes a portion of the amide into the corresponding carboxylic acid. Actionable Fix: Transition exclusively to anhydrous conditions for salt formation. Use HCl gas dissolved in diethyl ether or 1,4-dioxane, and maintain the reaction temperature below 5°C.

Q3: The reaction is stalling, and I have unreacted epoxide remaining after 24 hours. Should I heat the reaction? Causality & Solution: Heating the ammonolysis reaction above 40°C increases the rate of side reactions, including epimerization and polymerization, leading to a dark, intractable mixture. Actionable Fix: Do not exceed 40°C. Instead of heat, increase the equivalents of ammonia or add a mild Lewis acid catalyst (like a catalytic amount of ammonium chloride) to activate the epoxide ring for nucleophilic attack.

Validated Step-by-Step Experimental Protocol

This protocol outlines a self-validating system for synthesizing the target compound while actively suppressing the impurities detailed above.

Phase 1: Ammonolysis (Free Base Formation)
  • Preparation: In a heavy-walled glass pressure tube, suspend 10.0 g of trans-3-phenyloxirane-2-carboxamide in 100 mL of freshly prepared 7 N ammonia in methanol.

  • Reaction: Seal the tube securely. Stir the suspension vigorously at 25°C–30°C for 36 hours. The suspension will gradually clear as the product forms.

  • Self-Validation (TLC): Monitor the reaction via TLC (Silica gel, EtOAc:MeOH 9:1). The starting epoxide ( Rf​ ~0.7) should disappear, replaced by a highly polar spot ( Rf​ ~0.15) corresponding to the free base[2].

  • Isolation: Vent the tube carefully in a fume hood. Concentrate the mixture under reduced pressure at 35°C to yield a crude white solid.

  • Purification: Recrystallize the crude solid from hot ethyl acetate. The desired C-3 amino regioisomer crystallizes preferentially, leaving the C-2 amino regioisomer in the mother liquor. Filter and dry under vacuum.

Phase 2: Anhydrous Salt Formation
  • Dissolution: Dissolve 5.0 g of the purified free base in 50 mL of anhydrous THF and 50 mL of anhydrous diethyl ether under a nitrogen atmosphere.

  • Cooling: Cool the flask in an ice-water bath to strictly 0°C–5°C. Note: Temperature control here is the primary defense against amide hydrolysis.

  • Acidification: Dropwise, add 1.05 equivalents of a 2.0 M solution of anhydrous HCl in diethyl ether. A white precipitate of 3-amino-2-hydroxy-3-phenylpropanamide hydrochloride will form immediately.

  • Validation (pH): Check the pH of the supernatant with pH paper; it should be ~2. Do not add excess HCl, as it promotes degradation.

  • Filtration: Filter the precipitate under a nitrogen blanket (the salt can be hygroscopic), wash with 20 mL of cold, anhydrous diethyl ether, and dry in a vacuum desiccator over P₂O₅ for 12 hours.

References

  • Supporting information - The Royal Society of Chemistry. Synthesis of (±)-anti-3-amino-2-hydroxy-3-phenylpropanamide via oxirane intermediates. Available at:[Link]

  • CAS 2272-55-1, Oxiranecarboxylic acid, 3-phenyl-, ethyl ester, trans- | Lookchem. Intermediate applications in organic synthesis. Available at:[Link]

  • (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid hydrochloride | Pharmaffiliates. Applications in paclitaxel and docetaxel side-chain synthesis. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in 3-Amino-2-hydroxy-3-phenylpropanamide Hydrochloride Production

Welcome to the Advanced Application Support Center. As drug development professionals, you know that (2R,3S)-3-amino-2-hydroxy-3-phenylpropanamide hydrochloride is a non-negotiable chiral building block. It serves as the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As drug development professionals, you know that (2R,3S)-3-amino-2-hydroxy-3-phenylpropanamide hydrochloride is a non-negotiable chiral building block. It serves as the primary precursor for the phenylisoserine side chain of taxane-based antineoplastic agents (e.g., paclitaxel and docetaxel). Because the stereochemistry at the C-2 and C-3 positions directly dictates the tubulin-binding affinity of the final Active Pharmaceutical Ingredient (API), achieving an enantiomeric excess (ee) of >99% is absolutely critical.

This guide provides field-proven troubleshooting protocols, root-cause analyses, and self-validating methodologies to resolve enantiomeric degradation during your synthetic workflows.

Strategic Workflows for Enantiomeric Enrichment

G Start Racemic or Low-ee 3-Amino-2-hydroxy-3-phenylpropanamide SAA Sharpless Asymmetric Aminohydroxylation (SAA) Start->SAA De novo synthesis Enz Enzymatic Kinetic Resolution (Lipase) Start->Enz Racemate resolution Salt Diastereomeric Salt Resolution Start->Salt Late-stage upgrade SAA_Opt Use (DHQ)2AQN Ligand Dilute Aqueous Medium SAA->SAA_Opt Enz_Opt Novozym 435 in MTBE Strict Moisture Control Enz->Enz_Opt Salt_Opt Use (+)-CSA Controlled Cooling Salt->Salt_Opt Target >99% ee (2R,3S)-Enantiomer API Grade SAA_Opt->Target Enz_Opt->Target Salt_Opt->Target

Strategic workflows for achieving high ee in phenylisoserine amide synthesis.

Troubleshooting Guide & Self-Validating Protocols

Issue 1: Suboptimal ee and Regioselectivity in Sharpless Asymmetric Aminohydroxylation (SAA)

Symptom: The ee of the resulting vicinal amino alcohol precursor is <90%, or the reaction yields a high ratio of the unwanted benzylic alcohol regioisomer instead of the desired benzylic amine.

Causality & Expert Insight: The SAA of cinnamate derivatives is highly sensitive to the choice of chiral ligand and nitrogen source. The use of standard phthalazine (PHAL) ligands often forces the substrate orientation to favor the undesired benzylic alcohol. Switching to anthraquinone (AQN) derived ligands, such as (DHQ)2AQN, alters the substrate orientation within the binding pocket. This reverses the regioselection to favor the benzylic amine without compromising enantiofacial selectivity[1]. Furthermore, the intermediate osmium(VI) azaglycolate must be rapidly hydrolyzed; otherwise, a second cycloaddition occurs, forming an osmium(VI) bis(azaglycolate) that drastically reduces enantioselectivity[2].

Self-Validating Protocol: Optimized SAA Workflow

  • Catalyst Complexation: Dissolve K₂OsO₂(OH)₄ (4 mol%) and (DHQ)2AQN (5 mol%) in a 1:1 mixture of n-propanol and water.

    • Validation Checkpoint: The solution must turn a clear, pale yellow, confirming the formation of the active osmate-ligand complex.

  • Nitrogen Source Addition: Add Chloramine-T trihydrate (3.0 eq) at 0°C.

    • Validation Checkpoint: A slight color shift to light green/brown indicates the formation of the imidotriooxoosmium(VIII) species.

  • Substrate Addition: Slowly add the isopropyl cinnamate derivative (1.0 eq) over 2 hours. Keep the reaction strictly at 4°C in dilute conditions.

    • Causality: Dilute aqueous conditions and low temperatures favor rapid hydrolysis of the metallacycle, preventing the ee-destroying secondary cycloaddition[2].

  • Quench & Isolation: Add sodium sulfite (Na₂SO₃) to reduce the osmium catalyst.

    • Validation Checkpoint: The solution will turn opaque dark brown/black as Os(VI) reduces to insoluble OsO₂. Filter through a Celite pad.

Issue 2: Stalled Conversion or Low ee in Enzymatic Kinetic Resolution

Symptom: Lipase-catalyzed resolution of racemic 3-amino-2-hydroxy-3-phenylpropanamide derivatives stalls at <40% conversion, or the recovered product exhibits <95% ee.

Causality & Expert Insight: Enzymatic kinetic resolution relies on the differential transition state stabilization of enantiomers by the enzyme's active site. Lipase-catalyzed strategies are paramount for preparing the (2R,3S) stereocenter[3]. However, steric hindrance at the C-3 phenyl group makes the acyl-enzyme intermediate highly sensitive to solvent thermodynamics. Using a highly selective immobilized lipase (e.g., Novozym 435) in a non-polar solvent (like MTBE) minimizes water activity, preventing reverse hydrolysis.

Self-Validating Protocol: Lipase-Catalyzed O-Acylation

  • Substrate Preparation: Dissolve racemic 3-amino-2-hydroxy-3-phenylpropanamide (100 mmol) in strictly anhydrous MTBE (500 mL) over 4Å molecular sieves.

    • Validation Checkpoint: Ensure complete dissolution; any suspension causes mass transfer limitations, artificially lowering the reaction rate.

  • Enzyme & Acyl Donor Addition: Add Novozym 435 (10% w/w relative to substrate) and vinyl acetate (3.0 eq).

    • Causality: Vinyl acetate acts as an irreversible acyl donor because its leaving group tautomerizes into acetaldehyde, driving the equilibrium forward thermodynamically.

  • Incubation & Monitoring: Stir gently at 30°C. Monitor conversion via chiral HPLC.

    • Validation Checkpoint (Critical): Stop the reaction exactly at 48-50% conversion. Proceeding beyond 50% forces the enzyme to begin acylating the undesired (2S,3R) enantiomer, destroying the ee of your isolated product.

EnzLogic Q1 Is conversion stalling below 40%? A1_Yes Water activity too high or enzyme inhibited Q1->A1_Yes Yes A1_No Check enantiomeric excess (ee) Q1->A1_No No Fix1 Switch to dry MTBE Add molecular sieves A1_Yes->Fix1 Q2 Is product ee < 95%? A1_No->Q2 A2_Yes Non-specific background reaction occurring Q2->A2_Yes Yes A2_No Resolution Successful Proceed to isolation Q2->A2_No No Fix2 Lower temperature to 25°C Reduce acyl donor equivalents A2_Yes->Fix2

Logic tree for troubleshooting lipase-catalyzed kinetic resolution.

Quantitative Data Summary: ee Enhancement Strategies

Resolution / Synthesis MethodTypical Yield (Target Enantiomer)Achievable ee (%)ScalabilityRelative Cost
Sharpless Aminohydroxylation (AQN Ligand) 65 - 75%> 98%HighHigh (Osmium/Ligand)
Lipase-Catalyzed Kinetic Resolution 45 - 48% (max 50%)> 99%Very HighModerate
Diastereomeric Salt Resolution ((+)-CSA) 30 - 35%95 - 98%ModerateLow

Frequently Asked Questions (FAQs)

Q: How can I accurately and rapidly determine the ee of my final 3-amino-2-hydroxy-3-phenylpropanamide hydrochloride? A: The gold standard for determining the enantiomeric excess of the kinetically resolved product is chiral HPLC analysis utilizing a Chiralpak AD-H or AS column[4]. If you are conducting high-throughput screening of catalysts or conditions, you can utilize a fluorescence-based assay. This involves the dynamic self-assembly of chiral binaphthol-based diols and 2-formylphenylboronic acid with your chiral amine, allowing ee determination with an error margin of <1%[5].

Q: Why is my SAA reaction yielding the benzylic alcohol instead of the benzylic amine? A: You are likely using a PHAL-derived ligand (e.g., (DHQ)2PHAL). The binding pocket of PHAL ligands orients cinnamate substrates such that the oxygen adds to the benzylic position. Switch to an anthraquinone (AQN) ligand like (DHQ)2AQN to reverse the regioselectivity while maintaining high enantioselectivity[1].

Q: My enzymatic resolution is stalling at 20% conversion. What is wrong? A: Stalling is typically caused by acetaldehyde toxicity (if using vinyl acetate as the acyl donor) or water contamination leading to reverse hydrolysis. Ensure your MTBE is strictly anhydrous (use 4Å molecular sieves) and consider sweeping the reaction vessel's headspace with nitrogen to remove volatile acetaldehyde byproducts.

References

  • The Sharpless Asymmetric Aminohydroxylation - Sussex Drug Discovery Centre Source: wordpress.com URL:

  • Sharpless Aminohydroxylation (Oxyamination) - Organic Chemistry Portal Source: organic-chemistry.org URL: 2

  • Reversal of regioselection in the sharpless asymmetric aminohydroxylation of aryl ester substrates Source: nih.gov URL:1

  • Lipase-catalyzed Strategies for the Preparation of Key Intermediates for the Synthesis of the Taxol Side Chain Source: eurekaselect.com URL: 3

  • Chiral N-salicylidene vanadyl carboxylate-catalyzed enantioselective aerobic oxidation of α-hydroxy esters and amides Source: pnas.org URL: 4

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines Source: nih.gov URL: 5

Sources

Optimization

Technical Support Center: Scale-up Optimization for 3-Amino-2-hydroxy-3-phenylpropanamide Hydrochloride Reactions

Welcome to the technical support center for the scale-up and optimization of 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride synthesis. This guide is designed for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the scale-up and optimization of 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this vital reaction from laboratory to production scale. The following sections provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter.

Overview of the Synthesis Pathway

The synthesis of 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride is a critical process in the development of various pharmaceutical agents. A common synthetic route involves the asymmetric aminohydroxylation of a cinnamic acid derivative, which establishes the two contiguous chiral centers in a single step. Subsequent amidation and salt formation yield the final product.

Below is a generalized reaction pathway illustrating a common synthetic approach.

Synthesis_Pathway cluster_0 Core Synthesis Cinnamic_Acid_Derivative Cinnamic Acid Derivative Amino_Alcohol_Intermediate syn-Amino Alcohol Intermediate Cinnamic_Acid_Derivative->Amino_Alcohol_Intermediate Sharpless Asymmetric Aminohydroxylation (OsO4, Chiral Ligand, Nitrogen Source) Amide_Product 3-Amino-2-hydroxy-3- phenylpropanamide Amino_Alcohol_Intermediate->Amide_Product Amidation (e.g., Coupling Reagent, Amine Source) Final_Product 3-Amino-2-hydroxy-3- phenylpropanamide HCl Amide_Product->Final_Product Salt Formation (HCl)

Caption: Generalized reaction pathway for the synthesis of 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the scale-up of the synthesis in a question-and-answer format.

Reaction Kinetics and Completion

Q1: My reaction is stalling or showing incomplete conversion at a larger scale, even though it worked perfectly in the lab. What are the likely causes and how can I fix it?

A1: This is a frequent challenge during scale-up due to changes in mass and heat transfer dynamics.[1][2][3]

  • Underlying Causes:

    • Inefficient Mixing: In larger reactors, achieving homogenous mixing of reactants, catalysts, and reagents is more difficult. This can lead to localized concentration gradients and "dead zones" where the reaction proceeds slowly or not at all.

    • Heat Transfer Limitations: The surface-area-to-volume ratio decreases as the reactor size increases.[4] This makes it harder to maintain a consistent and optimal reaction temperature. Exothermic or endothermic events can lead to temperature fluctuations that negatively impact reaction kinetics.

    • Catalyst Deactivation: In reactions like the Sharpless aminohydroxylation, the osmium catalyst can deactivate.[5] Insufficient co-oxidant levels or the presence of impurities can exacerbate this at scale.

  • Troubleshooting Protocol:

    • Mixing Analysis:

      • Review the geometry of your reactor and the type of agitator. For multi-phase reactions, ensure the agitation is sufficient to maintain a good dispersion.

      • Consider using computational fluid dynamics (CFD) modeling to simulate mixing in your large-scale reactor and identify potential issues.

      • Experiment with different agitation speeds and impeller designs at the pilot scale to find optimal mixing parameters.

    • Temperature Control Optimization:

      • Implement a more robust temperature control system with multiple temperature probes to monitor for thermal gradients within the reactor.

      • For highly exothermic reactions, consider a semi-batch process where one of the reactants is added gradually to better manage heat evolution.

    • Catalyst Stability and Stoichiometry:

      • Ensure the co-oxidant is of high quality and used in the correct stoichiometric amount to efficiently regenerate the active catalyst.[5]

      • Monitor the reaction progress closely using in-process controls (IPCs) like TLC, GC, or HPLC to detect any slowing of the reaction rate, which could indicate catalyst deactivation.[5][6]

Troubleshooting_Incomplete_Reaction Start Reaction Stalled/ Incomplete Conversion Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Check_Temp Assess Temperature Control Start->Check_Temp Check_Catalyst Verify Catalyst Activity Start->Check_Catalyst Action_Mixing Optimize Agitation/ Reactor Geometry Check_Mixing->Action_Mixing Action_Temp Improve Heat Transfer/ Implement Feed Control Check_Temp->Action_Temp Action_Catalyst Adjust Co-oxidant Ratio/ Check Reagent Quality Check_Catalyst->Action_Catalyst End Reaction Complete Action_Mixing->End Action_Temp->End Action_Catalyst->End

Caption: Troubleshooting workflow for incomplete reactions during scale-up.

Impurity Profile and Side Reactions

Q2: I am observing new or increased levels of impurities in my scaled-up batches. What are the common side reactions and how can I minimize them?

A2: Changes in impurity profiles are a common consequence of altered reaction conditions at a larger scale.[1][4]

  • Potential Side Reactions and Causes:

    • Epoxidation of the Alkene: The Sharpless aminohydroxylation can sometimes be accompanied by dihydroxylation as a side reaction, leading to diol impurities.[7] This can be influenced by the choice of nitrogen source and reaction conditions.

    • Over-oxidation: The intermediate amino alcohol can be susceptible to further oxidation, especially if the reaction temperature is not well-controlled or if there is an excess of oxidant.

    • Racemization: For chiral molecules, harsh reaction conditions (e.g., high temperatures, strong bases) can lead to racemization, reducing the enantiomeric purity of the final product.

    • Dimerization/Polymerization: Higher concentrations of reactants at scale can sometimes favor side reactions like dimerization or polymerization.

  • Mitigation Strategies:

ParameterRecommended ActionRationale
Temperature Maintain strict temperature control. A lower temperature may be necessary at scale to compensate for reduced heat dissipation.Reduces the rate of side reactions, which often have a higher activation energy than the desired reaction.
Reagent Addition Add critical reagents, especially the oxidant, slowly and sub-surface if possible.Prevents localized high concentrations that can promote side reactions and ensures better temperature control.
Solvent Choice Ensure the chosen solvent system is robust and that all components are fully soluble at the reaction concentration.Poor solubility can lead to non-homogeneity and side reactions.
pH Control Carefully control the pH throughout the reaction and work-up.Prevents base- or acid-catalyzed side reactions and degradation of the product.
Nitrogen Source The choice of N-haloamide can influence the regioselectivity and minimize side reactions.[7] Carbamates are often preferred over sulfonamides as the protecting group can be removed under milder conditions.[8]
Crystallization and Isolation

Q3: I'm having trouble with the crystallization of the final hydrochloride salt. The yield is low, and the product is not pure. What should I do?

A3: Crystallization is a critical step that often requires significant optimization during scale-up.[1]

  • Common Crystallization Issues:

    • Supersaturation Control: Achieving the right level of supersaturation is key. If it's too high, rapid precipitation can occur, trapping impurities. If it's too low, crystallization may be very slow or incomplete.

    • Solvent System: The ideal solvent system for lab-scale crystallization may not be optimal for large-scale production due to differences in cooling rates and mixing.

    • Impurities: The presence of even small amounts of impurities can inhibit crystal growth or alter the crystal habit.

    • Polymorphism: The product may exist in different crystalline forms (polymorphs), and the desired form may be challenging to obtain consistently at scale.[4]

  • Optimization Protocol:

    • Solvent Screening:

      • Perform a systematic screening of different solvent and anti-solvent systems to find the optimal conditions for crystallization.

      • A mixed solvent system, such as ethanol/water or isopropanol/water, can often provide the desired solubility profile.[9]

    • Controlled Cooling:

      • Implement a programmed cooling profile instead of allowing the reactor to cool at an uncontrolled rate. Slow cooling generally leads to larger, purer crystals.

      • Consider seeding the solution with a small amount of pure product to induce crystallization at the desired point of supersaturation.

    • pH Adjustment:

      • The pH of the solution during crystallization of the hydrochloride salt is critical. Ensure the pH is in the optimal range for salt formation and precipitation. For similar amine hydrochlorides, adjusting the pH to acidic conditions (e.g., 2-3) with aqueous HCl is a common practice.[10]

    • Purification Prior to Crystallization:

      • If impurities are hindering crystallization, consider an additional purification step before the final crystallization, such as a carbon treatment to remove colored impurities or a wash of the crude product.

Crystallization_Optimization Start Crystallization Issues (Low Yield, Low Purity) Solvent_Screening Screen Solvent/ Anti-solvent Systems Start->Solvent_Screening Purification Consider Pre-purification Start->Purification Cooling_Profile Develop Controlled Cooling Profile Solvent_Screening->Cooling_Profile Seeding_Study Conduct Seeding Experiments Cooling_Profile->Seeding_Study pH_Optimization Optimize pH for Salt Formation Seeding_Study->pH_Optimization Result Optimized Crystallization Protocol pH_Optimization->Result Purification->Solvent_Screening

Caption: Decision workflow for optimizing the crystallization process.

Safety Considerations

Q4: What are the key safety concerns when scaling up this reaction, and how should they be addressed?

A4: Safety is paramount during scale-up. A thorough understanding of the reaction hazards is essential.[1]

  • Major Safety Hazards:

    • Runaway Reactions: The aminohydroxylation reaction can be exothermic. Poor heat removal at a large scale can lead to a thermal runaway, a dangerous increase in temperature and pressure.[1]

    • Osmium Tetroxide Toxicity: Osmium tetroxide is highly toxic and volatile. Proper handling procedures are critical to prevent exposure.

    • Reagent Handling: Many reagents used in this synthesis, such as strong acids, bases, and oxidants, are hazardous.

    • Solvent Flammability: The use of flammable organic solvents presents a fire and explosion risk.

  • Safety Protocols and Best Practices:

    • Thermal Hazard Assessment:

      • Conduct a reaction calorimetry study (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).

      • This data is crucial for designing an adequate cooling system for the production-scale reactor.

    • Handling of Osmium Tetroxide:

      • Whenever possible, use a less volatile and safer source of osmium, such as potassium osmate(VI) dihydrate.[5]

      • All manipulations involving osmium compounds should be performed in a well-ventilated fume hood or a glove box.

      • Have a proper quenching and disposal procedure in place for all osmium-containing waste streams.

    • Personal Protective Equipment (PPE):

      • Ensure all personnel are equipped with appropriate PPE, including safety glasses, lab coats, and chemically resistant gloves.

    • Process Safety Management (PSM):

      • Implement a comprehensive PSM program that includes a thorough Process Hazard Analysis (PHA), Standard Operating Procedures (SOPs), and emergency response plans.

References

  • Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API. [Link]

  • World Pharma Today. (2025, February 18). Overcoming Challenges in Scale-Up Production. [Link]

  • Pharmaceutical Scale-Up Challenges and How to Overcome Them. (n.d.). LinkedIn. [Link]

  • Wang, Y., et al. (2025, November 30). Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. PMC. [Link]

  • Pharmaceutical Technology. (2026, April 1). Avoiding pitfalls in scaling up biopharmaceutical production. [Link]

  • Shaw, G. (2007, September 6). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. [Link]

  • Scholars Research Library. Der Pharma Chemica. [Link]

  • Google Patents. (2008, November 19). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
  • MDPI. (2022, April 3). In Vitro One-Pot 3-Hydroxypropanal Production from Cheap C1 and C2 Compounds. [Link]

  • Google Patents. CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
  • Glen Research. Glen Report 14.12: A New Simplified 3'-Amino-Modifier CPG. [Link]

  • Organic Chemistry Portal. Sharpless Aminohydroxylation (Oxyamination). [Link]

  • ChemRxiv. (n.d.). Optimized monomer-based synthesis of poly-N-amino peptides. [Link]

  • Creative Biolabs. (2024, November 7). Troubleshooting Guides. [Link]

  • Google Patents. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • Google Patents. CN115535975B - Method for purifying hydroxylamine hydrochloride.
  • Google Patents. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
  • Chemistry LibreTexts. (2021, March 16). 5.6: Dihydroxylation, Aminohydroxylation and Aziridination Reactions. [Link]

  • PMC. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. [Link]

  • Justia Patents. (2023, December 7). novel process for preparing solriamfetol hydrochloride. [Link]

  • Google Patents. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Curia Global. (n.d.). Blog: How T3P can enable greener, cost-effective peptide synthesis. [Link]

Sources

Troubleshooting

Technical Support Center: Chromatography Troubleshooting for 3-Amino-2-hydroxy-3-phenylpropanamide Hydrochloride

Welcome to the Technical Support Center. 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride is a highly polar, ionizable chiral intermediate frequently utilized in the semi-synthesis of taxane derivatives (e.g., paclita...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride is a highly polar, ionizable chiral intermediate frequently utilized in the semi-synthesis of taxane derivatives (e.g., paclitaxel)[1]. Its complex molecular architecture—featuring a primary amine, a secondary hydroxyl group, a phenyl ring, an amide group, and two adjacent stereocenters—presents distinct chromatographic challenges.

Researchers frequently encounter issues such as poor baseline separation, severe peak tailing, void volume elution, and enantiomeric co-elution. This guide provides field-proven, mechanistically grounded troubleshooting strategies to establish robust, self-validating analytical methods.

Part 1: Diagnostic Logic for Baseline Separation

Before adjusting instrument parameters, it is critical to diagnose the root cause of the baseline separation failure. Use the logic tree below to isolate the physicochemical mechanism driving the chromatographic issue.

BaselineTroubleshooting Start Baseline Separation Issue Identified? IsChiral Are peaks enantiomers or diastereomers? Start->IsChiral IsTailing Is poor separation due to severe peak tailing? IsChiral->IsTailing No (Achiral Impurities) ChiralCSP Use Chiral Stationary Phase (e.g., Macrocyclic Glycopeptide) IsChiral->ChiralCSP Yes (Enantiomers) Diastereomer Optimize Gradient & Temp on C18 or Phenyl-Hexyl IsChiral->Diastereomer Yes (Diastereomers) CheckPH Check Mobile Phase pH (Target pH < 3.0 or > 9.0) IsTailing->CheckPH Yes (Amine interaction) HILIC Switch to HILIC Mode for Polar Retention IsTailing->HILIC No (Poor retention/k' < 2) IonPairing Add Ion-Pairing Agent (e.g., Heptafluorobutyric acid) CheckPH->IonPairing pH optimization fails

Logic tree for troubleshooting baseline separation of polar chiral amines.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why am I seeing severe peak tailing and baseline merging on a standard C18 column?

The Causality: The primary amine on 3-Amino-2-hydroxy-3-phenylpropanamide has a pKa of approximately 9.0, meaning it is fully protonated (cationic) at neutral pH. Standard silica-based C18 columns contain residual silanol groups (Si-OH) that deprotonate into anionic silanoxides (Si-O⁻) above pH 4.0. The electrostatic attraction between your cationic analyte and the anionic silanols creates a secondary retention mechanism, resulting in severe peak tailing and overlapping baselines[2]. The Solution: Suppress silanol ionization by lowering the mobile phase pH to < 3.0 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid. TFA is highly recommended here as it acts as a weak ion-pairing reagent, masking the amine charge and improving peak symmetry.

Q2: My analyte elutes in the void volume, making baseline separation from solvent peaks impossible. How do I increase retention?

The Causality: As a hydrochloride salt of a polar amino-amide, this molecule is exceptionally hydrophilic. In traditional Reversed-Phase (RP) HPLC, its partition coefficient into the hydrophobic C18 stationary phase is too low to overcome its affinity for the aqueous mobile phase. The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (e.g., 90% Acetonitrile)[3]. The analyte partitions into a water-enriched layer immobilized on the stationary phase, drastically increasing retention for polar salts.

Q3: I need to separate the (2R,3S) and (2S,3R) enantiomers, but standard RP-HPLC shows a single co-eluting peak. What is the best approach?

The Causality: Enantiomers possess identical hydrophobic and polar surface areas, making them physically indistinguishable in an achiral environment. The Solution: Employ a Macrocyclic Glycopeptide Chiral Stationary Phase (CSP) , such as Vancomycin (Chirobiotic V) or Teicoplanin (Chirobiotic T)[4]. These CSPs provide chiral recognition via a complex interplay of ionic interactions (with the amine), hydrogen bonding (with the hydroxyl/amide), pi-pi stacking (with the phenyl ring), and steric inclusion within their hydrophobic pockets[4].

CSPInteraction Analyte 3-Amino-2-hydroxy-3-phenylpropanamide • Primary Amine (+) • Hydroxyl Group • Phenyl Ring • Amide Group Interactions Chiral Recognition Mechanisms • Ionic Interaction • Hydrogen Bonding • Pi-Pi Stacking • Steric Inclusion Analyte->Interactions engages in CSP Macrocyclic Glycopeptide CSP (e.g., Vancomycin) • Carboxylate (-) • Peptide Pockets • Aromatic Rings Interactions->CSP with

Chiral recognition mechanisms between the analyte and macrocyclic glycopeptide CSP.

Part 3: Quantitative Data & Method Selection

Select your chromatographic strategy based on the specific separation goal. The table below summarizes the optimized parameters required to achieve baseline resolution ( Rs​>1.5 ).

Chromatographic ModeRecommended ColumnMobile Phase StrategyTarget Issue ResolvedExpected Resolution ( Rs​ )
RP-HPLC (Ion-Suppression) Endcapped C18 or Phenyl-Hexyl0.1% TFA in Water / Acetonitrile (Gradient)Peak tailing, Diastereomer separation> 2.0 (Diastereomers)
HILIC ZIC-HILIC or Amide10–20 mM Ammonium Formate (pH 3.0) / 90% ACNPoor retention, Void volume elutionN/A (Achiral method)
Chiral (Polar Ionic Mode) Macrocyclic Glycopeptide (e.g., Vancomycin)100% Methanol + 0.1% Acetic Acid + 0.1% TEAEnantiomeric co-elution> 1.5 (Enantiomers)

Part 4: Self-Validating Experimental Protocols

Protocol A: HILIC Optimization for Polar Amine Retention

Use this protocol when the hydrochloride salt elutes at t0​ in RP-HPLC.

  • Column Equilibration (Critical): Flush the HILIC column with 50 column volumes of the starting mobile phase (e.g., 90% Acetonitrile / 10% 20 mM Ammonium Formate, pH 3.0). Causality: HILIC requires extensive equilibration to form the semi-immobilized aqueous layer on the silica surface.

  • Sample Diluent Preparation: Dissolve the sample in a diluent matching the starting mobile phase (minimum 75% Acetonitrile). Do not inject samples dissolved in 100% water, as this disrupts the localized partition layer and causes peak splitting.

  • Gradient Execution: Run a shallow gradient from 90% ACN down to 60% ACN over 15 minutes.

  • System Suitability Test (SST) - Self-Validation:

    • Calculate the retention factor ( k′ ). Pass criteria: k′>2.0 . If k′<2.0 , decrease the aqueous content of the starting mobile phase.

    • Calculate the asymmetry factor ( As​ ). Pass criteria: As​≤1.5 . If As​>1.5 , increase the buffer concentration to 20 mM to better mask active sites[3].

Protocol B: Chiral Separation Workflow using Macrocyclic Glycopeptide CSP

Use this protocol to resolve (2R,3S) from (2S,3R) enantiomers.

  • Mobile Phase Preparation (Polar Ionic Mode): Prepare a mobile phase of 100% Methanol containing 0.1% Volatile Acid (e.g., Acetic Acid) and 0.1% Volatile Base (e.g., Triethylamine). Causality: The non-aqueous polar environment maximizes ionic interactions between the analyte's amine and the CSP's carboxylate groups[4].

  • Temperature Control: Set the column compartment strictly to 20°C. Causality: Chiral recognition is an enthalpy-driven process ( ΔH∘ ). Lower temperatures restrict conformational flexibility, enhancing stereoselective inclusion.

  • Flow Rate & Detection: Set flow rate to 1.0 mL/min. Monitor UV absorbance at 210 nm (amide/amine absorption) and 254 nm (phenyl ring).

  • System Suitability Test (SST) - Self-Validation:

    • Calculate Resolution ( Rs​ ) between enantiomer peaks. Pass criteria: Rs​≥1.5 .

    • Troubleshooting: If Rs​<1.5 , adjust the Acid/Base ratio. Increasing the acid concentration will protonate the analyte further, increasing retention time and potentially improving resolution.

Part 5: References

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. PMC - National Center for Biotechnology Information.[Link]

  • US6653501B2 - Chiral resolution method for producing compounds useful in the synthesis of taxanes. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Comparing 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride and Phenylisoserine in Drug Synthesis

In the intricate world of pharmaceutical synthesis, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and economic viability of a drug manufacturing process. For blockb...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of pharmaceutical synthesis, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and economic viability of a drug manufacturing process. For blockbuster anticancer agents like Paclitaxel (Taxol®) and Docetaxel (Taxotere®), the stereocontrolled synthesis of the C-13 phenylisoserine side chain is a cornerstone of their semi-synthesis. This guide provides an in-depth comparison of two key precursors for this side chain: (2R,3S)-3-Phenylisoserine and its amide analogue, (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride.

This analysis moves beyond a simple datasheet comparison, offering field-proven insights into the practical implications of choosing one precursor over the other. We will explore their physicochemical properties, dissect their roles in a typical synthetic workflow, and provide robust experimental protocols to ground these insights in practice.

Introduction to the Key Precursors

At the heart of the biological activity of taxane drugs is the complex ester side chain attached to the C-13 hydroxyl group of the baccatin III core.[1] Both (2R,3S)-3-Phenylisoserine and (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride are chiral building blocks that provide the necessary carbon skeleton and stereochemistry for this vital component.

  • (2R,3S)-3-Phenylisoserine : A non-proteinogenic β-amino acid, this molecule is the direct precursor to the carboxylic acid that ultimately forms the ester linkage with baccatin III. Its zwitterionic nature at neutral pH is a key characteristic.

  • (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride : This compound is the corresponding primary amide of phenylisoserine, supplied as a hydrochloride salt. This seemingly small chemical change—a carboxamide instead of a carboxylic acid—introduces significant differences in physical properties and requires an additional hydrolysis step in the synthetic route.

The choice between these two molecules is not arbitrary; it is a strategic decision influenced by factors such as handling, solubility, stability, and the overall synthetic strategy employed by the research and development team.

Comparative Physicochemical Properties

The initial assessment of any starting material begins with its physical and chemical properties. These attributes directly impact storage, handling, and reaction setup.

Property(2R,3S)-3-Phenylisoserine(2R,3S)-3-Amino-2-hydroxy-3-phenylpropanamide hydrochlorideRationale & Implications
Molecular Formula C₉H₁₁NO₃[2][3][4]C₉H₁₃ClN₂OThe hydrochloride salt contains an additional HCl molecule, and the amide changes the elemental composition.
Molecular Weight 181.19 g/mol [2][3][5]200.67 g/mol Affects molar calculations for reaction stoichiometry.
Form at RT White crystalline powder[2]Likely a crystalline solidCrystalline solids are generally preferred for their stability and ease of handling.
Ionic Form Zwitterionic at neutral pH[6]Cationic salt (amine hydrochloride)This is the most critical difference. The hydrochloride salt form prevents the formation of a zwitterion, significantly altering solubility. Salts are often more soluble in organic solvents used in synthesis, whereas zwitterions have high lattice energies and may be less soluble.[7][8][9]
Storage 2-8°C recommended to prevent degradation[2]Cool, dry place; stable solidBoth require standard cold storage, typical for complex organic molecules.

Role and Comparison in a Taxane Side-Chain Synthetic Workflow

The most common and efficient method for attaching the C-13 side chain is the Ojima-Holton lactam strategy.[1][10] This approach utilizes a protected, optically active β-lactam which couples with a protected baccatin III derivative in high yield and with the correct stereochemistry. Therefore, a meaningful comparison must evaluate the pathway from each precursor to this key β-lactam intermediate.

Let's consider the synthesis of the N-Boc protected β-lactam, a common intermediate for Docetaxel synthesis.

Logical Synthesis Pathway Overview

The following diagram illustrates the synthetic journey from each precursor to the final coupled product.

G cluster_0 Route A: Phenylisoserine Pathway cluster_1 Route B: Propanamide HCl Pathway cluster_2 Final Coupling Stage A1 (2R,3S)-3-Phenylisoserine A2 Esterification (e.g., SOCl₂, MeOH) A1->A2 A3 Methyl Phenylisoserinate A2->A3 A4 N-Protection (e.g., Boc₂O) A3->A4 A5 N-Boc-Methyl Phenylisoserinate A4->A5 A6 Cyclization (β-Lactam formation) (e.g., Grignard Reagent) A5->A6 A7 Key β-Lactam Intermediate A6->A7 C2 Coupling with 7-O-TES-Baccatin III A7->C2 B1 3-Amino-2-hydroxy-3-phenyl- propanamide HCl B2 Amide Hydrolysis (Acid or Base catalysis) B1->B2 B3 (2R,3S)-3-Phenylisoserine B2->B3 B4 Esterification & N-Protection (Multi-step sequence as in Route A) B3->B4 B5 Key β-Lactam Intermediate B4->B5 B5->C2 C1 Key β-Lactam Intermediate C1->C2 C3 Protected Docetaxel C2->C3 C4 Deprotection C3->C4 C5 Docetaxel C4->C5

Synthetic pathways to Docetaxel from the two precursors.
Head-to-Head Performance Analysis
Feature(2R,3S)-3-Phenylisoserine (Route A)(2R,3S)-3-Amino-2-hydroxy-3-phenylpropanamide HCl (Route B)Senior Scientist's Insight
Handling & Solubility Zwitterionic nature can lead to poor solubility in common aprotic organic solvents like THF or DCM. May require conversion to a salt or ester for subsequent steps.As a hydrochloride salt, it is expected to have better solubility in polar organic solvents and water, potentially simplifying initial reaction setups.[8] The amide is also less reactive than the carboxylic acid.The propanamide hydrochloride offers a potential handling advantage. Its non-zwitterionic form can prevent clumping and improve dissolution in certain reaction media, which is a non-trivial benefit at scale.
Number of Steps Fewer overall steps as it starts closer to the desired carboxylic acid functionality.Requires an additional, dedicated amide hydrolysis step to unmask the carboxylic acid before proceeding with esterification and cyclization.From a process chemistry perspective, each additional step increases cost, time, and potential for yield loss. Route A is inherently more atom-economical and efficient.
Process Control The direct esterification of the amino acid requires careful control to avoid side reactions.[11]Amide hydrolysis must be driven to completion to avoid carrying over unreacted starting material into subsequent steps, which can complicate purification.The hydrolysis step in Route B introduces a critical control point. Incomplete hydrolysis would be a significant purification challenge, likely requiring chromatography that is undesirable in large-scale production.
Potential Yield & Purity Higher theoretical overall yield due to fewer steps. Purity depends on the efficiency of the esterification and cyclization steps.The overall yield will be impacted by the efficiency of the hydrolysis step. If this step is not quantitative, the overall yield will be lower than Route A.While the coupling of the final β-lactam to baccatin III can achieve yields up to 90%, the losses in the preceding steps determine the overall process efficiency.[12][13] The additional hydrolysis step makes Route B inherently riskier from a yield perspective.

Verdict: For the synthesis of the key β-lactam intermediate, (2R,3S)-3-Phenylisoserine is the more direct and synthetically efficient precursor. The advantage of the propanamide hydrochloride's potential handling properties is likely outweighed by the disadvantage of an additional, high-risk chemical step. The propanamide may be considered a shelf-stable precursor that can be converted to phenylisoserine as needed, rather than a direct participant in the main synthetic line.

Detailed Experimental Protocol: The Ojima-Holton Side-Chain Coupling

To provide a self-validating and trustworthy experimental framework, this section details the critical, high-yield coupling of a protected side-chain precursor with the taxane core. This protocol is adapted from well-established literature procedures for taxane synthesis.[1][10][14]

Objective: To perform a stereoselective esterification at the C-13 position of 7-O-Triethylsilyl (TES) baccatin III with an N-Boc, 2'-O-protected phenylisoserine-derived β-lactam.

Experimental Workflow Diagram

Sources

Comparative

LC-MS Purity Validation of 3-Amino-2-hydroxy-3-phenylpropanamide Hydrochloride: A Comparative Guide

The Analytical Imperative 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride (CAS: 1956332-39-0) is a highly functionalized chiral amine utilized extensively as a precursor in the synthesis of peptidomimetics and taxane...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Imperative

3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride (CAS: 1956332-39-0) is a highly functionalized chiral amine utilized extensively as a precursor in the synthesis of peptidomimetics and taxane-class antineoplastic side chains. Because the molecule contains a primary amine, a secondary hydroxyl group, and an amide adjacent to a chiral center, synthetic batches are highly susceptible to related structure impurities (RSIs). These include diastereomers, epimers, and incomplete deprotection byproducts.

Standard High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is fundamentally inadequate for rigorous purity validation of this compound. Many aliphatic synthetic byproducts lack a strong chromophore, and the structural similarity of diastereomers often leads to co-elution that UV cannot deconvolute. As a result, Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for absolute purity validation, providing orthogonal specificity through exact mass measurement and fragmentation profiling[1].

In this guide, we objectively compare the performance and purity profile of our Target Product (High-Purity Grade) against two standard commercial alternatives (Competitor A and Competitor B ) using a rigorously validated LC-MS/MS workflow.

Mechanistic Method Design: Causality in LC-MS Parameters

As an Application Scientist, designing an LC-MS method for a highly polar, low-molecular-weight salt requires moving away from default laboratory habits to ensure a robust, self-validating system.

  • Chromatographic Mode (The "Dilute-and-Shoot" Approach): Traditional amino acid and polar amine analysis often relies on pre-column derivatization (e.g., with Fmoc-Cl or PITC) to improve retention on standard C18 columns. However, derivatization introduces significant variability, matrix effects, and potential artifact formation. We opted for a "dilute-and-shoot" methodology[2]. To achieve an adequate retention factor ( k′>2 ) without derivatization, we replaced the standard C18 stationary phase with a Pentafluorophenyl (PFP) column. The PFP phase provides multiple retention mechanisms: π−π interactions with the compound's phenyl ring, dipole-dipole interactions with the amide, and hydrogen bonding with the hydroxyl group.

  • Ionization Strategy: Positive Electrospray Ionization (ESI+) was selected. The primary amine is easily protonated in an acidic mobile phase (0.1% Formic Acid), yielding a strong [M+H]+ precursor ion at m/z 181.11 (free base exact mass: 180.10). High-resolution Quadrupole Time-of-Flight (Q-TOF) MS was utilized to differentiate the target from isobaric impurities based on sub-ppm mass accuracy.

  • Regulatory Alignment: The entire workflow is anchored to the ICH Q2(R2) guidelines for analytical procedure validation. This ensures that specificity, limit of quantitation (LOQ), and precision are statistically defensible and fit for pharmaceutical quality control[3].

Workflow Visualization

LCMS_Workflow A Sample Preparation (Gravimetric & Internal Std) B Chromatographic Separation (PFP Column, Dilute-and-Shoot) A->B C High-Res Mass Spectrometry (ESI+ Q-TOF MS) B->C D Data Processing (Exact Mass & Isotope Profiling) C->D E ICH Q2(R2) Validation (Accuracy, Precision, Specificity) D->E F Comparative Batch Analysis (Impurity Quantitation) E->F

Fig 1. LC-MS/MS workflow for the purity validation and comparative analysis of compound batches.

Self-Validating Experimental Protocol

To ensure trustworthiness, every analytical sequence must validate its own performance in real-time.

Self-Validation Checkpoint: Before analyzing unknown batches, a blank injection (mobile phase) must show no peaks at the target m/z (S/N < 3) to rule out carryover. Furthermore, an isotopically labeled internal standard ( 13C6​ -labeled analog) is spiked into every sample. If the internal standard's peak area varies by >5% across injections, the system automatically flags a matrix effect or ion suppression issue, invalidating the run.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10.0 mg of 3-Amino-2-hydroxy-3-phenylpropanamide HCl (Target Product, Competitor A, and Competitor B). Dissolve in 10.0 mL of LC-MS grade Water:Acetonitrile (90:10, v/v) to create a 1.0 mg/mL stock solution.

  • Internal Standard Addition: Dilute the stock to a working concentration of 10 μg/mL , spiking in 1.0 μg/mL of the internal standard to correct for any ionization suppression.

  • Chromatographic Separation:

    • Column: PFP Core-Shell (100 x 2.1 mm, 2.6 μm ).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: 2% B hold for 1 min, linear ramp to 60% B over 8 mins, column wash at 95% B for 2 mins, re-equilibration at 2% B for 3 mins.

    • Flow Rate: 0.4 mL/min. Injection Volume: 2 μL .

  • Mass Spectrometry (Q-TOF):

    • Source: ESI in positive mode.

    • Capillary Voltage: 3.5 kV. Desolvation Temp: 350°C.

    • Acquisition: Full scan m/z 100-1000, with targeted MS/MS on the [M+H]+ parent ion ( m/z 181.11).

Comparative Performance Data

We evaluated three distinct batches of our Target Product against commercial alternatives to assess overall purity, the presence of diastereomeric impurities, and batch-to-batch consistency.

Table 1: Comparative LC-MS Purity and Impurity Profiling
Product GradeOverall LC-MS Purity (%)Diastereomeric Impurities (%)Unidentified RSIs >0.1%Batch-to-Batch RSD (%)
Target Product (High-Purity) >99.8% <0.05% None 0.4%
Competitor A (Standard Grade)97.5%1.2%2 peaks2.1%
Competitor B (Bulk Grade)94.2%3.5%5 peaks4.8%

Data Synthesis: The Target Product demonstrates exceptional batch-to-batch consistency (0.4% RSD) and effectively eliminates diastereomeric carryover. Competitor B exhibits significant unidentified related structure impurities, which could critically derail downstream synthetic yields.

Table 2: ICH Q2(R2) Validation Metrics (Target Product Method)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution ( Rs​>1.5 ) from known RSIs Rs​=2.8 for closest eluting diastereomerPass
Limit of Quantitation (LOQ) S/N≥10 for all reported impuritiesLOQ = 0.01 μg/mL ( S/N=15 )Pass
Linearity R2≥0.99 over reportable range R2=0.9994 (0.05 to 50 μg/mL )Pass
Precision (Repeatability) RSD ≤2.0% for 6 independent replicatesRSD = 0.6%Pass

Scientific Conclusion

The data clearly demonstrates that the Target Product maintains a superior purity profile (>99.8%) with negligible diastereomeric impurities compared to standard commercial alternatives. By abandoning error-prone derivatization in favor of a PFP-based "dilute-and-shoot" LC-MS/MS method[2], we provide a highly accurate, ICH Q2(R2)-compliant validation of batch integrity[3]. This ensures that researchers and drug development professionals can rely on the Target Product for sensitive downstream syntheses without the risk of impurity propagation.

Sources

Validation

Validating stereochemistry of 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride by X-ray crystallography

Audience: Researchers, scientists, and drug development professionals. Introduction: The Stereochemical Imperative 3-Amino-2-hydroxy-3-phenylpropanamide is a critical chiral building block, structurally related to phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Stereochemical Imperative

3-Amino-2-hydroxy-3-phenylpropanamide is a critical chiral building block, structurally related to phenylisoserine derivatives. These scaffolds serve as essential pharmacophores in the synthesis of complex therapeutics, including taxane-class anti-cancer agents and bestatin-derived protease inhibitors[1]. Because stereochemistry profoundly dictates a molecule's pharmacological efficacy and toxicological profile, unambiguous determination of the absolute configuration at its two chiral centers (C2 and C3) is non-negotiable in drug development[2].

While multiple analytical techniques exist, Single-Crystal X-ray Crystallography remains the gold standard for absolute stereochemical assignment[2][3]. This guide objectively compares X-ray crystallography against alternative methodologies—Nuclear Magnetic Resonance (NMR) spectroscopy via Mosher’s method and Chiral High-Performance Liquid Chromatography (HPLC)—and provides field-proven protocols for experimental validation.

Decision Matrix: Choosing the Right Analytical Strategy

Selecting a stereochemical validation method depends entirely on the physical state of the molecule and the specific data required (absolute configuration vs. enantiomeric excess).

DecisionTree Start 3-Amino-2-hydroxy- 3-phenylpropanamide Goal Determine Absolute Stereochemistry? Start->Goal Cryst Forms Single Crystals? Goal->Cryst Yes Xray Single-Crystal X-ray Crystallography (Absolute Config via Flack) Cryst->Xray Yes (e.g., HCl salt) Deriv Derivatization Possible? Cryst->Deriv No (Amorphous) NMR NMR Spectroscopy (Mosher's Method) Deriv->NMR Yes HPLC Chiral HPLC / ECD (Relative/ee% or Empirical) Deriv->HPLC No

Decision tree for stereochemical validation of chiral small molecules.

Quantitative Comparison of Analytical Techniques

To aid in method selection, the following table summarizes the quantitative performance metrics and capabilities of the three primary techniques discussed[2][4].

Metric / CapabilityX-ray CrystallographyNMR (Mosher's Method)Chiral HPLC
Primary Output Absolute 3D ConfigurationAbsolute Configuration (via Δδ )Enantiomeric Excess (%ee)
Sample Requirement > 0.1 mm Single Crystal~1–5 mg (Solution)< 1 mg (Solution)
Analysis Time Days to Weeks (Crystal growth)Hours (Derivatization + Scan)Minutes to Hours
Nature of Measurement Non-empirical / DirectEmpirical / RelativeEmpirical / Relative
Key Parameter Flack Parameter ( x )Chemical Shift Difference ( Δδ )Retention Time ( tR​ )
Limitation Requires high-quality crystalsRequires reactive functional groupsRequires chiral standards

The Gold Standard: Single-Crystal X-ray Crystallography

The Causality of the Hydrochloride Salt

Why validate 3-amino-2-hydroxy-3-phenylpropanamide as a hydrochloride salt rather than a free base? The answer lies in the physics of X-ray diffraction.

Molecules composed solely of light atoms (C, H, N, O) exhibit weak anomalous scattering, making it difficult to distinguish between enantiomers[3]. By formulating the molecule as a hydrochloride salt, the heavier chloride ion ( Cl− ) is introduced into the crystal lattice. Under Copper radiation ( λ≈1.5418 Å), the Cl− ion provides significant anomalous dispersion (resonant scattering)[3]. This breaks Friedel's Law ( I(hkl)=I(−h−k−l) ), generating measurable intensity differences between Bijvoet pairs[3]. These differences allow the crystallographic software to calculate the Flack parameter ( x ) , which directly yields the absolute configuration[5].

Experimental Protocol: X-ray Crystallography Workflow

Step 1: Crystal Growth (Vapor Diffusion)

  • Dissolve 10 mg of 3-amino-2-hydroxy-3-phenylpropanamide hydrochloride in a minimum volume of methanol (solvent).

  • Place the solution in a small inner vial. Place this vial inside a larger outer vial containing diethyl ether (anti-solvent).

  • Seal the outer vial and allow vapor diffusion to occur at room temperature for 3–7 days until single crystals (>0.1 mm) form[2].

Step 2: Crystal Mounting and Data Collection

  • Select a pristine, non-twinned crystal under a polarized light microscope.

  • Mount the crystal on a goniometer head using a cryoloop and inert oil[2].

  • Transfer to an X-ray diffractometer equipped with a Cu- microfocus source and cool the crystal to 100 K using a nitrogen stream (minimizes thermal motion).

  • Collect full-sphere diffraction data, ensuring high redundancy to accurately measure Bijvoet differences[3].

Step 3: Phase Solution and Refinement (Self-Validating System)

  • Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

  • Refine the structure using least-squares minimization (SHELXL).

  • Validation Check: Examine the Flack parameter ( x ) and its standard uncertainty ( u ).

    • If x≈0 (with u<0.1 ), the assigned absolute configuration is correct [5].

    • If x≈1 , the model must be inverted [3][6].

    • If x≈0.5 , the crystal is a racemic twin, and absolute configuration cannot be assigned from this crystal alone[6][7].

XrayWorkflow Step1 Sample Prep: Formulate as HCl Salt (Heavy Atom) Step2 Crystal Growth: Vapor Diffusion Step1->Step2 Step3 Data Collection: Cu-Kα Radiation Step2->Step3 Step4 Phase Solution: Anomalous Dispersion Step3->Step4 Step5 Refinement: Flack Parameter (x ≈ 0) Step4->Step5

Step-by-step workflow for X-ray crystallographic determination of absolute configuration.

Alternative Workflows: NMR and Chiral HPLC

When single crystals cannot be obtained, researchers must pivot to solution-state techniques.

NMR Spectroscopy: Mosher's Method

Because 3-amino-2-hydroxy-3-phenylpropanamide possesses both primary amine and secondary alcohol functionalities, it is highly amenable to derivatization via Mosher's Method[4][8].

Mechanism: The compound is reacted with both enantiomers of α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl) to form diastereomeric amides/esters[8]. The spatial arrangement of the MTPA phenyl ring causes differential magnetic shielding (anisotropy) of the protons on the analyte[9].

Protocol:

  • Dissolve ~2 mg of the analyte in anhydrous CDCl3​ with 1.5 eq of pyridine[8].

  • Add 1.2 eq of (R)-MTPA-Cl to form the (S)-MTPA derivative. Repeat in a separate tube with (S)-MTPA-Cl to form the (R)-MTPA derivative[8].

  • Acquire high-resolution 1H NMR spectra for both samples[4].

  • Calculate the chemical shift difference: Δδ=δS​−δR​ [4][8].

  • Validation: Protons with positive Δδ values lie on one side of the MTPA plane, while those with negative Δδ values lie on the opposite side. Mapping these values onto the Mosher model allows for the deduction of the absolute configuration at C2 and C3[8].

Chiral HPLC

While X-ray and NMR determine absolute configuration, Chiral HPLC is the preferred method for determining the enantiomeric excess (%ee) of a bulk sample[4].

Protocol:

  • Prepare a 1 mg/mL solution of the analyte in a suitable mobile phase (e.g., Hexane/Isopropanol).

  • Inject onto a chiral stationary phase column (e.g., Daicel Chiralpak AD-H).

  • Monitor UV absorbance (e.g., 254 nm for the phenyl ring).

  • Validation: The area under the curve (AUC) for the two enantiomeric peaks is integrated. The absolute configuration of the peaks must be empirically assigned by spiking the sample with a known, X-ray-validated standard[2].

References

  • Flack parameter Wikipedia URL: [Link]

  • Howard Flack and the Flack Parameter MDPI URL: [Link]

  • X-ray Single-Crystal Diffraction Encyclopedia.pub URL: [Link]

  • The Use of X-ray crystallography to determine absolute configuration Flack.ch URL: [Link]

  • Utilization of 1H NMR in the determination of absolute configuration of alcohols ResearchGate URL:[Link]

Sources

Comparative

Comparative analysis of synthetic routes for 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride

Comparative Analysis of Synthetic Routes for 3-Amino-2-hydroxy-3-phenylpropanamide Hydrochloride Executive Summary & Structural Significance The compound (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride (often...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Synthetic Routes for 3-Amino-2-hydroxy-3-phenylpropanamide Hydrochloride

Executive Summary & Structural Significance

The compound (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride (often referred to as phenylisoserine amide hydrochloride) is a critical chiral building block in modern pharmaceutical synthesis. It is most prominently utilized as a direct precursor for the C-13 side chain of taxane-based chemotherapeutics, such as Paclitaxel (Taxol) and Docetaxel [1].

The pharmacological efficacy of these anti-cancer agents is strictly dependent on the absolute configuration of the (2R,3S) stereocenters. Consequently, the synthesis of this intermediate demands highly stereoselective methodologies. This guide objectively evaluates the three most prominent synthetic routes: Epoxide Aminolysis, β-Lactam Ammonolysis, and Asymmetric Aminohydroxylation.

Mandatory Visualization: Synthetic Pathways

SyntheticRoutes Target 3-Amino-2-hydroxy-3-phenylpropanamide HCl Target Compound R1_SM Methyl 3-phenylglycidate (Racemic Epoxide) R1_Int Racemic threo-Amide Intermediate R1_SM->R1_Int NH3 (aq) SN2 Ring Opening R1_Res Chiral Resolution (-)-Dibenzoyltartaric Acid R1_Int->R1_Res Salt Formation R1_Res->Target HCl (g) Precipitation R2_SM (3R,4S)-3-Hydroxy-4- phenylazetidin-2-one R2_Int Ammonolysis (NH3 / MeOH) R2_SM->R2_Int Nucleophilic Acyl Substitution R2_Int->Target HCl (g) Salt Formation R3_SM Cinnamamide Derivatives R3_Int Sharpless AA OsO4 / (DHQ)2PHAL R3_SM->R3_Int Asymmetric Addition R3_Int->Target Deprotection & HCl

Figure 1: Comparative synthetic pathways to 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride.

Route 1: Epoxide Aminolysis and Chiral Resolution (The Glycidic Ester Route)

This classical industrial route relies on the aminolysis of racemic trans-3-phenylglycidic acid methyl ester, followed by classical resolution.

Causality & Mechanism: Ammonia acts as a hard nucleophile. In the epoxide ring, the benzylic C-3 position is highly susceptible to nucleophilic attack because the adjacent phenyl ring stabilizes the developing partial positive charge in the S_N2 transition state. This regioselectivity ensures the amine is installed at C-3 and the hydroxyl at C-2. Because the starting material is racemic, the resulting threo-amide must be resolved using a chiral acid, typically (-)-dibenzoyltartaric acid [1].

Self-Validating Protocol:

  • Aminolysis: Suspend methyl trans-3-phenylglycidate (1.0 eq) in 25% aqueous ammonia (10.0 eq). Stir at 25°C for 48 hours. The reaction is self-indicating; the insoluble epoxide gradually converts into a dense white precipitate of racemic threo-3-phenylisoserine amide.

  • Filtration & Washing: Filter the precipitate and wash with cold water to remove residual ammonia and unreacted ester.

  • Chiral Resolution: Suspend the racemate in ethanol (10 volumes) and heat to 45°C. Slowly add (-)-dibenzoyltartaric acid (0.5 eq).

  • Validation Check: Cool the mixture to 0°C at a rate of 5°C/hour. The (2R,3S)-diastereomeric salt selectively crystallizes due to its significantly lower solubility in cold ethanol compared to the (2S,3R) counterpart. Validate the enantiomeric excess (ee) of the filtered crystals via chiral stationary phase HPLC (target >99% ee).

  • Hydrochloride Formation: Suspend the purified salt in isopropanol and treat with 2M methanolic HCl until pH 2.0 is reached. The target 3-amino-2-hydroxy-3-phenylpropanamide hydrochloride precipitates quantitatively.

Route 2: Chiral β-Lactam Ammonolysis (The Azetidinone Route)

This route utilizes (3R,4S)-3-hydroxy-4-phenylazetidin-2-one, a highly valuable chiral intermediate often synthesized via enzymatic resolution or Staudinger cycloaddition [2].

Causality & Mechanism: The four-membered azetidinone ring possesses immense angle strain (approximately 26 kcal/mol). This thermodynamic instability drastically lowers the activation energy required for nucleophilic acyl substitution. When exposed to ammonia, the nucleophile selectively attacks the C-2 carbonyl carbon, cleaving the strained C2-N1 bond to directly yield the primary amide without racemization at the C-3 or C-4 chiral centers.

Self-Validating Protocol:

  • Ammonolysis: Dissolve enantiopure (3R,4S)-3-hydroxy-4-phenylazetidin-2-one (1.0 eq) in anhydrous methanol (5 volumes) in a heavy-walled glass reactor.

  • Gas Introduction: Bubble dry NH₃ gas into the solution at 0°C until saturation is achieved. Seal the reactor and stir at 25°C for 12 hours.

  • Validation Check: Monitor the reaction via FTIR spectroscopy. The protocol validates itself when the highly strained β-lactam carbonyl stretch (~1750 cm⁻¹) completely disappears, replaced by primary amide bands (~1650 cm⁻¹ and ~1610 cm⁻¹).

  • Hydrochloride Formation: Concentrate the mixture under reduced pressure to yield the free base. Redissolve in anhydrous diethyl ether and add 1.0 eq of 2M HCl in ether dropwise. Filter the resulting white crystalline (2R,3S)-3-amino-2-hydroxy-3-phenylpropanamide hydrochloride and dry under vacuum.

Route 3: Asymmetric Aminohydroxylation (The Sharpless Route)

The Sharpless Asymmetric Aminohydroxylation (AA) provides a direct, catalytic method to install both the amine and hydroxyl groups across a cinnamamide double bond [3].

Causality & Mechanism: The reaction utilizes potassium osmate (K₂OsO₂(OH)₄) and a chiral cinchona alkaloid ligand, such as (DHQ)₂PHAL. The ligand creates a highly specific chiral pocket around the osmium center, forcing the imido-osmium species to approach the alkene from a single face. This dictates a syn-addition, establishing the (2R,3S) stereocenters in a single catalytic step.

Self-Validating Protocol:

  • Catalyst Preparation: In a biphasic mixture of n-propanol and water (1:1), dissolve K₂OsO₂(OH)₄ (4 mol%) and (DHQ)₂PHAL (5 mol%).

  • Aminohydroxylation: Add cinnamamide (1.0 eq) and the nitrogen source (e.g., Benzyl carbamate, 3.0 eq) alongside an oxidant (1,3-dichloro-5,5-dimethylhydantoin). Stir at 20°C for 24 hours.

  • Validation Check: Quench with sodium sulfite to reduce unreacted osmium. The regioselectivity (amine at C-3, hydroxyl at C-2) must be validated via ¹H-NMR, specifically looking at the coupling constants of the vicinal protons (J ≈ 2-4 Hz for syn-addition).

  • Deprotection & Salt Formation: Subject the isolated N-Cbz protected intermediate to hydrogenolysis (H₂ gas, Pd/C) in the presence of 1.0 eq HCl to yield the final hydrochloride salt.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three synthetic routes, providing a clear framework for process selection based on scale and budget constraints.

Synthetic RouteOverall YieldEnantiomeric Excess (ee)ScalabilityKey Reagents/CatalystsCost Profile
Epoxide Aminolysis 35–40%>99% (Post-resolution)High (Industrial)NH₃, (-)-DBTALow
β-Lactam Ammonolysis 85–90%>99% (Retains SM ee)Medium-HighNH₃, Chiral β-lactamMedium
Sharpless AA 65–70%92–98%Low-MediumK₂OsO₂(OH)₄, (DHQ)₂PHALHigh

Note: The Epoxide Aminolysis route has a theoretical maximum yield of 50% due to the classical resolution step, though industrial processes often recycle the undesired enantiomer via racemization.

References

  • - Google Patents (US8106231B2, Indena S.p.A.) 2. - PubMed Central (PMC) 3. - PubMed Central (PMC)

Validation

Evaluating Catalytic Efficiency in (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanamide Hydrochloride Synthesis: A Comparative Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of the C-13 Side Chain In the realm of complex pharmaceutical synthesis, few intermediates are as valuable—and as...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of the C-13 Side Chain

In the realm of complex pharmaceutical synthesis, few intermediates are as valuable—and as challenging to produce with high stereochemical fidelity—as (2R,3S)-3-amino-2-hydroxy-3-phenylpropanamide hydrochloride. This molecule is a direct derivative of phenylisoserine, which constitutes the essential C-13 side chain of the blockbuster anticancer drugs paclitaxel (Taxol) and docetaxel [1].

The biological activity of these taxanes is strictly dependent on the (2R,3S) configuration of this side chain, which dictates the molecule's ability to bind to tubulin and suppress microtubule assembly dynamics. Achieving this specific configuration requires highly efficient asymmetric catalysis [2]. Furthermore, isolating the intermediate as a hydrochloride salt is a deliberate, critical step: protonating the free amine suppresses its intrinsic nucleophilicity, preventing unwanted intermolecular aminolysis (dimerization into diketopiperazines) and ensuring long-term stability during storage and subsequent coupling to the baccatin III core.

This guide objectively compares three leading catalytic strategies for synthesizing this critical intermediate, providing actionable experimental protocols and quantitative performance data to help process chemists select the optimal route for scale-up.

Mechanistic Pathways & Catalytic Strategies

To bypass the low natural abundance of paclitaxel, synthetic chemists rely on semi-synthesis, which hinges on the efficient attachment of the synthetic C-13 side chain [1]. The three primary catalytic pathways evaluated in this guide are Chemocatalysis (Sharpless Asymmetric Aminohydroxylation), Biocatalysis (Lipase-Mediated Resolution), and Organocatalysis (Chiral Phase-Transfer Catalysis).

CatalyticPathways SM Cinnamamide / Cinnamic Acid Derivatives (Starting Material) CatA Chemocatalysis Osmium-Catalyzed Sharpless AA SM->CatA t-BuOH/H2O CatB Biocatalysis Lipase-Mediated DKR SM->CatB Organic Solvent CatC Organocatalysis Chiral Phase-Transfer Catalysis SM->CatC Biphasic System IntA Chiral Amino Alcohol / Aziridine CatA->IntA High TON, Toxic Os IntB Enantiopure Resolved Ester CatB->IntB Eco-friendly, High Selectivity IntC Asymmetric Aldol Adduct CatC->IntC Metal-free, Moderate TON Target (2R,3S)-3-Amino-2-hydroxy- 3-phenylpropanamide HCl (Target Molecule) IntA->Target Amidation & HCl Treatment IntB->Target Amidation & HCl Treatment IntC->Target Amidation & HCl Treatment

Figure 1: Comparative catalytic pathways for (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanamide HCl.

Comparative Evaluation of Catalytic Systems

Chemocatalysis: Osmium-Mediated Sharpless Asymmetric Aminohydroxylation (AA)

The Sharpless AA remains the industrial gold standard for installing the syn-amino alcohol motif directly onto cinnamamide derivatives. By utilizing potassium osmate and a chiral cinchona alkaloid ligand like (DHQ)₂PHAL, the catalyst creates a highly specific chiral pocket. This dictates a Re-face attack on the alkene, yielding the desired (2R,3S) stereocenter with exceptional enantiomeric excess (>99%). While highly efficient, the reliance on toxic osmium requires rigorous downstream purification to meet pharmaceutical heavy-metal limits.

Biocatalysis: Lipase-Mediated Dynamic Kinetic Resolution (DKR)

Biocatalysis offers a green alternative, addressing the environmental concerns of heavy metals. In this route, a racemic precursor (such as an anti-3-amino-2-hydroxy-3-phenylpropanoate ester) is subjected to an immobilized lipase (e.g., Novozym 435). The enzyme selectively acylates the (2R,3S) enantiomer. When coupled with a ruthenium-based racemization catalyst (DKR), the theoretical yield barrier of 50% for standard kinetic resolution is broken, allowing up to 85% conversion. Recent AI breakthroughs in predicting enzyme efficiency are rapidly making biocatalysis the most scalable and sustainable option [3].

Organocatalysis: Chiral Phase-Transfer Catalysis (PTC)

Organocatalysis utilizes purely organic molecules, such as Maruoka-type chiral quaternary ammonium salts, to catalyze asymmetric aldol or Henry reactions. This approach is entirely metal-free, eliminating heavy-metal remediation costs. However, it often requires lower temperatures (-20°C to -78°C) to maintain high enantioselectivity, which can increase energy costs during industrial scale-up [4].

Quantitative Performance Metrics

To objectively evaluate these systems, we must look beyond isolated yield and consider the Turnover Number (TON), Enantiomeric Excess (ee), and the Environmental Factor (E-factor, representing the mass of waste generated per mass of product).

Catalytic SystemCatalyst TypeEnantiomeric Excess (ee)Yield (%)Turnover Number (TON)E-Factor (Waste)Scalability Profile
Sharpless AA Osmium / (DHQ)₂PHAL>99%85–92%~5,000High (Aqueous/Metal)Excellent (Industrial Standard)
Lipase DKR Novozym 435 / Ru>98%75–85%>10,000Low (Green)Moderate (Enzyme Cost)
Chiral PTC Maruoka Catalyst95–98%80–88%~1,000Medium (Solvents)Good (Metal-Free)

Validated Experimental Workflows

As a self-validating system, a robust protocol must not only list steps but explain the physical chemistry driving them. Below are the optimized workflows for the two leading industrial methods.

Protocol A: Sharpless Asymmetric Aminohydroxylation (Chemocatalysis)
  • Preparation of the Catalytic Complex:

    • Action: Dissolve K₂OsO₂(OH)₄ (0.04 eq) and (DHQ)₂PHAL (0.05 eq) in a 1:1 mixture of t-BuOH and water.

    • Causality: The biphasic solvent system is crucial. Water solubilizes the inorganic osmate, while t-BuOH solubilizes the organic ligand and substrate. The ligand binds to Os, accelerating the reaction and providing the chiral environment necessary for facial selectivity.

  • Nitrogen Source Addition:

    • Action: Add Chloramine-T trihydrate (3.0 eq) and stir for 10 minutes.

    • Causality: Chloramine-T acts dualistically as the nitrogen source for the aminohydroxylation and as the terminal oxidant, reoxidizing the spent Os(VI) back to the active Os(VIII) species, thereby closing the catalytic cycle.

  • Substrate Addition:

    • Action: Add trans-cinnamamide (1.0 eq) at 0°C and stir for 12 hours.

    • Causality: The electron-deficient alkene undergoes a stereoselective [3+2] cycloaddition with the active imido-osmium complex. Low temperatures enhance the stereocontrol of the ligand pocket.

  • Quenching & Salt Formation:

    • Action: Quench with saturated aqueous sodium sulfite (Na₂SO₃). Extract with ethyl acetate, dry, and concentrate. Dissolve the crude free amine in anhydrous diethyl ether and bubble dry HCl gas (or add 2M HCl in ether) until precipitation ceases. Filter the white solid.

    • Causality: Na₂SO₃ reduces the volatile, highly toxic Os(VIII) to insoluble, safe Os(IV) dioxide, which is easily filtered out. The anhydrous HCl treatment protonates the amine, crashing out the target (2R,3S)-3-amino-2-hydroxy-3-phenylpropanamide hydrochloride. This prevents the free amine and amide groups from undergoing intramolecular cyclization.

Protocol B: Lipase-Mediated Dynamic Kinetic Resolution (Biocatalysis)
  • Enzyme Preparation:

    • Action: Suspend immobilized Lipase (Novozym 435, 20% w/w relative to substrate) and Shvo's Ruthenium catalyst (0.05 eq) in dry toluene.

    • Causality: Immobilization on acrylic resin increases the enzyme's thermal stability and allows for simple recovery via filtration. Dry toluene is critical; trace water would cause the enzyme to act as a hydrolase rather than an acyltransferase, destroying the substrate.

  • Substrate & Acyl Donor Addition:

    • Action: Add racemic ethyl anti-3-amino-2-hydroxy-3-phenylpropanoate (1.0 eq) and vinyl acetate (3.0 eq).

    • Causality: Vinyl acetate is an irreversible acyl donor. Upon transferring the acetyl group to the substrate, the leaving group is vinyl alcohol, which rapidly tautomerizes to acetaldehyde and evaporates. This Le Chatelier shift irreversibly drives the reaction forward.

  • Resolution & Racemization (DKR):

    • Action: Stir the suspension at 40°C under an argon atmosphere for 24 hours.

    • Causality: The lipase selectively acetylates the hydroxyl group of the (2R,3S) enantiomer. Simultaneously, the Ru-catalyst continuously racemizes the unreacted (2S,3R) enantiomer via a reversible oxidation-reduction sequence at the chiral center, allowing complete conversion of the racemate to the desired enantiopure product.

  • Amidation & Salt Formation:

    • Action: Filter off the catalysts. Treat the concentrated ester with 7N methanolic ammonia in a sealed tube at 60°C to form the propanamide. Finally, treat with HCl in dioxane to precipitate the hydrochloride salt.

    • Causality: Ammonia acts as a strong nucleophile to convert the ethyl ester to the required amide. The final HCl treatment ensures the product is isolated in its most stable, pharmaceutically acceptable salt form.

Future Outlook: AI in Biosynthesis

References

  • Title: Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel Source: MDPI URL: [Link]

  • Title: The Chemistry of (2R,3S)-3-Phenylisoserine: Properties & Synthesis Insights Source: nbinno.com URL: [Link]

  • Title: Paclitaxel Biosynthesis AI Breakthrough Source: ChemRxiv URL: [Link]

  • Title: Asymmetric synthesis of homochiral syn- and anti-3-phenylisoserine derivatives: a practical strategy for the synthesis of the taxol C-13 side chain Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

Safety & Regulatory Compliance

Safety

3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride proper disposal procedures

As a Senior Application Scientist, I approach chemical waste management not as an administrative afterthought, but as the final, critical step of the experimental workflow. Proper disposal of complex pharmaceutical inter...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical waste management not as an administrative afterthought, but as the final, critical step of the experimental workflow. Proper disposal of complex pharmaceutical intermediates requires a deep understanding of their physicochemical properties to ensure laboratory safety, environmental compliance, and operational efficiency.

The compound 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride (CAS: 1956332-39-0) is a highly specialized chiral building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) such as paclitaxel analogs and beta-lactam precursors[1]. Because it is an amine hydrochloride salt, it presents unique behavioral characteristics in waste streams that demand specific, self-validating disposal protocols.

Here is the authoritative, step-by-step guide to managing and disposing of this compound safely.

Physicochemical Hazard Profiling: The Causality of Disposal

To design a robust disposal protocol, we must first understand the molecular causality behind the hazards:

  • The Halogen Factor (Chloride Content): The hydrochloride salt inherently introduces a halogen into your waste stream. When combusted, this generates corrosive hydrogen chloride (HCl) gas[2]. Therefore, even if this compound is dissolved in a non-halogenated solvent (e.g., ethanol or ethyl acetate), the resulting mixture must be strictly routed to a halogenated waste stream.

  • The Nitrogen Factor: Thermal destruction of amides and amines generates toxic nitrogen oxides (NOx)[2]. Consequently, disposal must be handled by a licensed facility utilizing high-temperature incinerators equipped with alkaline scrubbers and afterburners[3].

  • Aqueous Acidity: Dissolution in water yields a slightly acidic solution (due to the dissociation of the weak amine base and the strong hydrochloric acid). Unneutralized aqueous streams can corrode metal plumbing or trigger unintended acid-catalyzed reactions in mixed waste carboys[4].

Operational Limits & Waste Categorization

To ensure compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines for pharmaceutical manufacturing waste[5], all quantitative parameters for handling this compound are summarized below.

ParameterValue / SpecificationScientific Rationale
Target pH (Aqueous Waste) 6.0 – 8.0Prevents acid-catalyzed side reactions and gas evolution in mixed aqueous waste carboys.
Max Storage Time 90 DaysEnsures compliance with standard RCRA Large Quantity Generator (LQG) regulations.
Incineration Temp > 1,000 °CRequired for the complete thermal destruction of the stable aromatic phenyl ring.
Spill Cleanup Hydration 5–10 mL water / 100g solidSufficient to suppress respiratory dust without creating an unmanageable liquid slurry.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system , ensuring that the operator receives immediate physical or visual feedback that the hazard has been mitigated.

Protocol A: Solid Waste & Spill Decontamination

Objective: Safely capture unreacted solid material without aerosolizing respiratory irritants.

  • Initial Assessment & Containment: Verify the extent of the spill. If the spill exceeds 50 grams outside of a controlled fume hood, don a NIOSH-approved N95 or P100 particulate respirator.

  • Dust Suppression (Critical Step): Do not dry sweep. Amine hydrochlorides form fine particulates that can act as severe respiratory and mucous membrane irritants. Instead, apply a fine mist of deionized water to the perimeter of the spill, working inward[4].

  • Physical Collection: Use a non-sparking, conductive scoop to transfer the dampened solid into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Validation Loop: Wipe the affected benchtop area with a damp microfiber cloth. Press a universal pH indicator strip against the residual moisture on the bench. A neutral reading (pH ~7) confirms the complete removal of the acidic hydrochloride salt.

  • Packaging: Seal the HDPE container, double-bag it, and label it explicitly as: "Hazardous Chemical Waste - Solid Amine Hydrochloride (Contains Halogens)." Route to your EHS department for incineration[6].

Protocol B: Liquid Mother Liquor Segregation

Objective: Prevent incompatible mixing and ensure regulatory compliance for downstream incineration.

  • Organic Stream Routing (The Halogen Rule): Because 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride contains a chloride ion, any organic mother liquor containing this compound must be disposed of in the Halogenated Organic Waste carboy.

    • Causality: Commercial incinerators must carefully balance their halogen load to prevent the destruction of their refractory lining. Failing to declare the chloride content can lead to catastrophic equipment failure and environmental release of HCl gas[2].

  • Aqueous Stream Neutralization: If the compound is dissolved in an aqueous buffer or water, it must be neutralized before disposal:

    • Measure: Insert a calibrated pH probe into the solution. The solution will typically register between pH 4.0 and 5.5.

    • Neutralize: Slowly add 1M Sodium Bicarbonate (NaHCO₃) dropwise under continuous magnetic stirring.

    • Validate: Watch for effervescence (CO₂ gas evolution). Continue the addition until gas evolution completely ceases and the pH stabilizes at 7.0 ± 0.5. This visual and quantitative feedback loop ensures the solution is safe.

    • Transfer: Once validated, transfer the neutralized solution to the standard aqueous waste carboy.

Waste Routing Workflow

The following diagram illustrates the logical decision tree for segregating 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride waste streams.

WasteRouting Start 3-Amino-2-hydroxy-3-phenylpropanamide HCl (CAS: 1956332-39-0) Solid Solid Waste (Spills & Powders) Start->Solid Liquid Liquid Waste (Reaction Liquors) Start->Liquid Dampen Dampen with water to suppress dust Solid->Dampen Aq Aqueous Solutions (pH < 7.0) Liquid->Aq Org Organic Solvents (e.g., MeOH, EtOAc) Liquid->Org Neutralize Neutralize (NaHCO3) Verify pH 6.0 - 8.0 Aq->Neutralize Halogen Route to Halogenated Waste (Cl⁻ present) Org->Halogen Incinerator High-Temp Incineration (with Alkaline Scrubber) Dampen->Incinerator Neutralize->Incinerator Halogen->Incinerator

Workflow for the segregation and disposal of amine hydrochloride pharmaceutical intermediates.

References

  • 1956332-39-0 | 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride | BLD Pharm. bldpharm.com.
  • Bis(2-chloroethyl)amine hydrochloride Safety Data Sheet. scbt.com.
  • 1-Adamantanamine hydrochloride - SAFETY DATA SHEET. fishersci.com.
  • Bis(4-cyanobenzyl)amine Hydrochloride - TCI AMERICA. spectrumchemical.com.
  • EPA Sector Notebook Project - Profile of the Pharmaceutical Manufacturing Industry. clu-in.org.
  • Comprehensive review of pharmaceutical waste: Environmental and health impacts, management strategies using 3R principles, and future implications. doi.org.

Sources

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